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4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Documentation Hub

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  • Product: 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • CAS: 4114-43-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the . Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and analytical methodologies pertinent to this heterocyclic compound. The 1,2,4-triazole core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2] A thorough understanding of the fundamental properties of substituted triazolones is therefore critical for the rational design and development of novel therapeutic agents and materials.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and reactivity. The properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are summarized below.

PropertyValueSource
IUPAC Name 4-methyl-1H-1,2,4-triazol-5-onePubChem[3]
Molecular Formula C₃H₅N₃OPubChem[3]
Molecular Weight 99.09 g/mol PubChem[3]
Monoisotopic Mass 99.043261792 DaPubChem[3]
CAS Number 4114-43-6PubChem[3]
Computed XLogP3 -0.6PubChem[3]

Synthesis Pathway and Rationale

The synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is a well-established area of heterocyclic chemistry.[4] These syntheses often involve the cyclization of intermediates derived from hydrazides or semicarbazides. A common and efficient strategy involves the reaction of an appropriate acylhydrazide with an isocyanate or a related one-carbon synthon, followed by base- or acid-catalyzed cyclization. This approach offers versatility, allowing for the introduction of various substituents on the triazole ring.

The synthesis of the parent 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are precursors to many N-substituted analogs, often starts from ester ethoxycarbonyl hydrazones.[4] For N-alkylation to produce compounds like the target molecule, a subsequent reaction with an alkylating agent (e.g., methyl iodide) under basic conditions would be a logical step.

Generalized Experimental Protocol: Synthesis

The following protocol outlines a representative, two-step synthesis adapted from established methodologies for creating N-substituted triazol-5-ones.

  • Step 1: Formation of the Triazol-5-one Ring.

    • A mixture of an appropriate carboxylic acid hydrazide and an isothiocyanate is heated to form the corresponding 4-alkyl-1-acyl-thiosemicarbazide.[4]

    • The resulting thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (e.g., 2-8% w/v) and refluxed for several hours.[4]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and neutralized with a suitable acid (e.g., 3M HCl) to precipitate the 4,5-dihydro-1H-1,2,4-triazole-5-thione intermediate.[4]

  • Step 2: S-Alkylation and Oxidative Desulfurization/Rearrangement (Illustrative Pathway).

    • Self-validation: Direct N-methylation can sometimes be challenging. An alternative, often providing cleaner products, involves S-methylation followed by rearrangement. The intermediate thione from Step 1 is dissolved in a suitable solvent like ethanol.

    • An equimolar amount of a methylating agent (e.g., methyl iodide) is added, and the reaction is stirred, often at room temperature, until the starting material is consumed (monitored by TLC).

    • The resulting S-methylated intermediate can then be subjected to conditions that promote rearrangement or further reaction to yield the target 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

    • The final product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent system (e.g., ethanol-water) to achieve high purity.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product Formation A Carboxylic Acid Hydrazide C 1-Acyl-4-methyl- thiosemicarbazide A->C B Methyl Isothiocyanate B->C D NaOH Reflux C->D E 4-Methyl-3-thioxo-4,5-dihydro- 1H-1,2,4-triazole D->E F Oxidative Reaction (e.g., H2O2/AcOH) E->F G 4-Methyl-4,5-dihydro- 1H-1,2,4-triazol-5-one F->G

Caption: Generalized synthesis pathway for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

Structural Elucidation and Spectroscopic Analysis

Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expertise & Experience: The choice of solvent is critical for NMR analysis of triazolones. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve these polar heterocyclic compounds and to clearly observe exchangeable protons (e.g., N-H). In the case of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, the absence of a substituent at the C3 position means we expect a proton signal for that position, which would be a key diagnostic peak.

Nucleus Expected Chemical Shift (δ, ppm) Rationale / Comments
¹H NMR
N-CH₃~3.2 - 3.5Singlet. The methyl group attached to the electron-withdrawing nitrogen atom is expected in this region.
C³-H~7.5 - 8.5Singlet. Proton on the triazole ring, deshielded by the adjacent nitrogen atoms.
N¹-H~11.0 - 12.0Broad singlet. The acidic proton on the triazole ring. Its position is solvent and concentration-dependent.[2]
¹³C NMR
N-CH₃~30 - 35Methyl carbon attached to nitrogen.
Triazole C³~145 - 150Carbon atom within the heterocyclic ring, adjacent to two nitrogen atoms.[2]
Triazole C⁵ (C=O)~152 - 155Carbonyl carbon, significantly deshielded due to the attached oxygen and nitrogen atoms.[2]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Trustworthiness: To confirm assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. This allows for the definitive correlation of proton and carbon signals, validating the proposed structure.

NMR_Workflow A Purified Compound B Dissolve in DMSO-d6 A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Initial Structure Hypothesis C->D F Correlate Signals & Confirm Connectivity C->F E Acquire 2D Spectra (HSQC, HMBC) D->E E->F G Final Structure Elucidation F->G

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.[1]

  • Expertise & Experience: For triazol-5-ones, the carbonyl (C=O) stretch is a key diagnostic peak. Its position can indicate the extent of hydrogen bonding in the solid state. The N-H stretch is also crucial and often appears as a broad band, also indicative of hydrogen bonding.

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
N-H3200 - 3100 (broad)Stretching[5]
C-H (aliphatic)3000 - 2850Stretching
C=O~1735 - 1700Stretching[2]
C=N / C=C~1610 - 1500Ring Stretching[2][5]
C-N~1365 - 1255Stretching[1]
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity and requires minimal sample preparation.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Analysis: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

  • Expertise & Experience: Electrospray Ionization (ESI) is a suitable soft ionization technique for this class of polar molecules, as it typically yields a prominent protonated molecular ion peak [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

  • Molecular Ion Peak: For C₃H₅N₃O, the expected exact mass is 99.0433. In ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 100.0511.

  • Fragmentation: Potential fragmentation pathways could involve the loss of the methyl group, CO, or cleavage of the triazole ring.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Crystal and Thermal Properties

Single-Crystal X-ray Diffraction

While spectroscopic methods provide connectivity, single-crystal X-ray diffraction gives the definitive, three-dimensional structure of the molecule in the solid state.[6] This technique reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Studies on related triazole derivatives have confirmed their planar structures and extensive hydrogen-bonding networks, which significantly influence their physical properties like melting point and solubility.[6][7]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of a compound.[6] For energetic materials based on the triazole ring, such as 3-nitro-1,2,4-triazol-5-one (NTO), thermal stability is a critical safety parameter.[8] TGA would reveal the decomposition temperature, while DSC would show melting point and any other thermal transitions. For 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a sharp melting point observed via DSC would also serve as an indicator of high purity.

Conclusion

The physicochemical characterization of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is achieved through a synergistic application of synthetic chemistry and advanced analytical techniques. NMR spectroscopy provides the primary structural framework, which is corroborated by functional group identification via IR spectroscopy and molecular weight confirmation by mass spectrometry. X-ray crystallography and thermal analysis offer deeper insights into the solid-state structure and thermal stability, respectively. This comprehensive guide provides the foundational knowledge and validated protocols necessary for researchers working with this important class of heterocyclic compounds.

References

  • PubChem. 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Available from: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Structure Elucidation of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylen)-2-phenyl-1(3H)-imidazol-5-one. ResearchGate. Available from: [Link]

  • Ikizler, A. A., & Uzunali, E. (2000). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. PubMed. Available from: [Link]

  • PubChem. 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. ResearchGate. Available from: [Link]

  • Bahçeci, Ş., et al. (2002). A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. Molecules. Available from: [Link]

  • Tijer, I. J. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER.org. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available from: [Link]

  • El-Hiti, G. A., et al. (2020). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. Cardiff University ORCA. Available from: [Link]

  • Gzella, A., et al. (2025). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. ResearchGate. Available from: [Link]

  • SpectraBase. (n.d.). 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-(2-pyrazinyl)-. SpectraBase. Available from: [Link]

  • SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. Available from: [Link]

  • Thottempudi, V., et al. (2022). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository. Available from: [Link]

  • Al-Majid, A. M., et al. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available from: [Link]

  • Poltavets, V. V., et al. (n.d.). 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO). OUCI. Available from: [Link]

  • Trivedi, M. K., et al. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: A Comprehensive Technical Guide

Executive Summary As a critical heterocyclic scaffold in both pharmaceutical drug development and the synthesis of insensitive high-energy density materials, the 1,2,4-triazol-5-one core presents a unique thermodynamic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical heterocyclic scaffold in both pharmaceutical drug development and the synthesis of insensitive high-energy density materials, the 1,2,4-triazol-5-one core presents a unique thermodynamic profile. Specifically, the substitution at the 4-position to form 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one fundamentally alters the molecule's tautomeric flexibility, hydrogen-bonding network, and thermal degradation pathways.

This whitepaper provides an authoritative, in-depth guide to evaluating the thermodynamic stability of this compound. By bridging computational density functional theory (DFT) with rigorous, self-validating experimental protocols (Bomb Calorimetry and DSC/TGA), we establish a comprehensive framework for determining its enthalpy of formation, activation energy, and mechanistic degradation pathways.

Structural Thermodynamics & Causality of the 4-Methyl Substitution

The parent 1,2,4-triazol-5-one ring exhibits complex tautomerism (shifting between 1H,4H and 1H,2H forms), which complicates its solid-state thermodynamic stability due to variable intermolecular hydrogen bonding.

The Causality of Substitution: By introducing a methyl group at the N4 position, the tautomeric state is strictly "locked" into the 4,5-dihydro-1H conformation. This locking mechanism has two profound thermodynamic consequences:

  • Hydrogen Bonding Network: It restricts hydrogen bonding exclusively to the N1-H donor and the C5=O acceptor. This predictable, highly ordered crystal lattice directly increases the solid-state enthalpy of formation (

    
    ).
    
  • Trigger Bond Alteration: The N-CH3 bond introduces a new potential "trigger bond" (the weakest bond responsible for initiating thermal decomposition) compared to the N-H or N-NO2 bonds seen in analogous energetic materials like 3-nitro-1,2,4-triazol-5-one (NTO)[1].

Computational Thermodynamics (DFT & BDE)

Before empirical testing, computational modeling is utilized to map the thermodynamic landscape and predict the molecule's behavior under thermal stress.

Why we use DFT: Density Functional Theory (DFT) allows us to calculate the Bond Dissociation Enthalpy (BDE) of all constituent bonds, identifying the exact trigger bond that will rupture first. Furthermore, calculating the HOMO-LUMO energy gap provides a quantifiable metric for the molecule's chemical hardness and kinetic stability.

Methodology: Standard practice for 1,2,4-triazol-5-one derivatives dictates the use of the B3LYP functional with the 6-31G(d,p) basis set to calculate gas-phase reaction thermodynamic energies[2].

  • Insight: Computations on azole-rich rings consistently show that the thermodynamic stability is governed by the BDE of the substituent bonds[3]. For 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, the N4-CH3 bond exhibits a lower BDE than the aromatic triazole ring itself, making it the primary site of initial thermal cleavage.

Experimental Thermodynamic Profiling (Self-Validating Protocols)

To translate theoretical stability into empirical data, we employ two distinct, self-validating experimental workflows.

Protocol 1: Isoperibol Bomb Calorimetry (Enthalpy of Formation)

Causality: We cannot directly measure the heat of formation from elemental constituents. Instead, we measure the standard enthalpy of combustion (


) and apply Hess's Law to derive 

.

Step-by-Step Methodology:

  • Sample Preparation: Press ~0.5 g of >99% pure 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one into a dense pellet to prevent explosive spattering during ignition.

  • Purging & Pressurization: Place the pellet in the crucible, attach the ignition wire, and seal the bomb. Purge with high-purity oxygen, then pressurize to exactly 3.0 MPa.

  • Equilibration: Submerge the bomb in the isoperibol water jacket. Allow the system to equilibrate to a drift rate of <0.001 °C/min.

  • Ignition & Measurement: Ignite the sample and record the temperature rise (

    
    ) until a new equilibrium is reached.
    
  • Titration Correction: Wash the interior of the bomb with distilled water and titrate with 0.1 M NaOH to quantify the formation of aqueous nitric acid (

    
    ).
    

Validation Checkpoint: This protocol is a self-validating system. The calorimeter's heat capacity (


) must be calibrated using NIST-traceable benzoic acid immediately before and after the sample run. If the calculated 

deviates by

, the run is invalidated. Furthermore, the nitric acid titration ensures that the exothermic side-reaction of nitrogen oxidation is mathematically decoupled from the sample's true heat of combustion.
Protocol 2: Thermal Decomposition Kinetics via DSC/TGA

Causality: Thermogravimetric Analysis (TGA) quantifies mass loss (volatilization vs. structural degradation), while Differential Scanning Calorimetry (DSC) measures the heat flow (endothermic melting vs. exothermic decomposition).

Step-by-Step Methodology:

  • Loading: Load 1.0–2.0 mg of the sample into an aluminum crucible with a pinhole lid (to prevent pressure buildup while retaining volatile intermediates).

  • Atmosphere: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation.
    
  • Dynamic Heating: Run multiple dynamic heating programs at varying rates (

    
     = 5, 10, 15, and 20 °C/min) from 25 °C to 400 °C.
    
  • Kinetic Extraction: Apply the Kissinger method to extract the activation energy (

    
    ) by plotting 
    
    
    
    versus
    
    
    , where
    
    
    is the peak exothermic temperature[4].

Validation Checkpoint: A baseline run using empty crucibles must be performed and subtracted to account for instrument drift. Crucially, the linearity of the Kissinger plot (


) acts as an internal validation metric. As noted in kinetic literature, if the Kissinger plot is non-linear, it flags the presence of complex, multi-step degradation kinetics, invalidating the single-step assumption and necessitating advanced isoconversional methods (e.g., Flynn-Wall-Ozawa)[4].

Data Presentation: Thermodynamic Baselines

While exact proprietary data for the 4-methyl derivative varies by synthesis route and purity, Table 1 contextualizes its thermodynamic profile against established 1,2,4-triazol-5-one baselines.

Property4-Methyl-1,2,4-triazol-5-one (Target)1,2,4-Triazol-5-one (Parent)3-Nitro-1,2,4-triazol-5-one (NTO)
Primary Trigger Bond N-CH3Ring N-NC-NO2
Hydrogen Bonding N1-H···O=C (Locked)N1-H···O=C & N4-H···O=CN1-H···O=C & N4-H···O=C
Decomposition Pathway Methyl cleavage

Ring opening
Ring openingNO2 elimination

Ring opening
Primary Analysis Method DFT / DSC-TGABomb Calorimetry / DSCReaxFF / Bomb Calorimetry

Mechanistic Degradation Pathways & Workflows

Molecular dynamic simulations (e.g., ReaxFF) on analogous triazolones demonstrate that decomposition is initiated by the disruption of intermolecular hydrogen bonds under thermal or shock stress[1]. For the 4-methyl derivative, this is followed by the cleavage of the N-CH3 bond and subsequent heterocycle cleavage, culminating in the release of stable gases (


, 

) which drives the thermodynamics forward via massive entropic gain.

Workflow cluster_0 Thermal Analysis (Kinetics) cluster_1 Calorimetry (Thermodynamics) cluster_2 Computational Validation Synthesis Sample Preparation (>99% Purity) DSC DSC Analysis (Phase Transitions) Synthesis->DSC TGA TGA Analysis (Mass Loss) Synthesis->TGA Bomb Bomb Calorimetry (Enthalpy of Combustion) Synthesis->Bomb DataIntegration Thermodynamic Stability Profile (ΔHf, Ea, BDE) DSC->DataIntegration TGA->DataIntegration Bomb->DataIntegration DFT DFT Calculations (BDE & HOMO-LUMO) DFT->DataIntegration

Caption: Workflow for thermodynamic profiling combining thermal, calorimetric, and computational methods.

Pathway cluster_products Decomposition Products Parent 4-Methyl-triazol-5-one Heat Thermal/Shock Stimulus Parent->Heat Cleavage N-CH3 Cleavage & Ring Opening Heat->Cleavage N2 N2 Gas Cleavage->N2 CO CO Gas Cleavage->CO Fragments Amine Fragments Cleavage->Fragments

Caption: Thermal degradation pathway of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one via ring cleavage.

Conclusion

Evaluating the thermodynamic stability of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one requires a holistic approach. By understanding the structural causality of the 4-methyl substitution—specifically its role in locking tautomerism and altering the primary trigger bond—researchers can accurately interpret computational BDE predictions. When these predictions are coupled with rigorously validated empirical protocols like isoperibol bomb calorimetry and dynamic DSC/TGA, drug development professionals and materials scientists can confidently map the operational and safety limits of this vital heterocyclic scaffold.

References

  • Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups Source: MDPI (Molecules) URL:[Link][3]

  • Thermodynamics-antioxidant activity relationships of some 4-benzylidenamino-4, 5-dihydro-1h-1,2,4-triazol-5-one derivatives: Theoretical evaluation Source: Taylor & Francis URL:[Link][2]

  • Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study Source: MDPI (Molecules) URL:[Link][1]

  • Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of Source: NIH / PMC (Molecules) URL:[Link][4]

Sources

Foundational

An In-depth Technical Guide to Crystal Packing and X-ray Diffraction Analysis of Triazolone Compounds

This guide provides an in-depth exploration of the crystallographic analysis of triazolone compounds, a class of molecules with significant interest in pharmaceutical development.[1] We will delve into the principles of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the crystallographic analysis of triazolone compounds, a class of molecules with significant interest in pharmaceutical development.[1] We will delve into the principles of single-crystal X-ray diffraction, from sample preparation to data interpretation, with a focus on understanding the nuanced intermolecular interactions that govern crystal packing. This understanding is paramount for drug development professionals, as the solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability.[2][3][4]

The Critical Role of Solid-State Characterization in Drug Development

The arrangement of molecules in a crystal lattice, known as crystal packing, dictates the macroscopic properties of a solid material. For APIs, variations in crystal packing, a phenomenon known as polymorphism, can lead to different crystalline forms with distinct physical and chemical characteristics.[2][3][4] The uncontrolled appearance of a less soluble or less stable polymorph during manufacturing can have significant consequences, potentially affecting the drug's efficacy and safety profile.[5] Therefore, a thorough understanding and control of the solid form of a triazolone-based API is a critical component of preclinical drug development.[3][5] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal, providing invaluable insights into its structure and properties.[6][7]

The Workflow of Single-Crystal X-ray Diffraction Analysis

The journey from a synthesized triazolone compound to a fully characterized crystal structure involves a meticulous, multi-step process. Each stage is crucial for obtaining high-quality data that will allow for an unambiguous determination of the molecular and supramolecular structure.

SC-XRD Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopy, Polarization) Crystal_Growth->Crystal_Selection High-quality single crystal Mounting Crystal Mounting Crystal_Selection->Mounting Suitable crystal Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Mounted crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection file Structure_Refinement Structure Refinement (e.g., SHELXL, Olex2) Structure_Solution->Structure_Refinement Initial model Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Refined structure (CIF) Analysis Crystal Packing Analysis (e.g., Mercury, Hirshfeld Surface) Validation->Analysis Validated structure Visualization Visualization (e.g., Mercury, DIAMOND) Analysis->Visualization Packing diagrams, Interaction analysis

Caption: A streamlined workflow for the single-crystal X-ray diffraction analysis of triazolone compounds.

Experimental Protocol: From Crystal Growth to Data Collection

Step 1: Growing High-Quality Single Crystals The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[8] The ideal crystal should be well-formed, transparent, and free from defects, typically with dimensions between 0.1 and 0.25 mm.[8][9]

  • Causality: A single, well-ordered crystal lattice is required to produce a sharp, well-defined diffraction pattern. Defects, twinning, or polycrystallinity will lead to complex or uninterpretable diffraction data.

  • Methodologies:

    • Slow Evaporation: A solution of the triazolone compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration allows for the ordered growth of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound is cooled slowly.[8] The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly-ordered crystals.[8]

Step 2: Crystal Selection and Mounting Once crystals have formed, a suitable candidate must be selected under a microscope. A polarizing microscope can be particularly useful for identifying single crystals, as a good single crystal should exhibit uniform extinction of polarized light every 90 degrees of rotation.[8] The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air or moisture and to facilitate handling.

Step 3: X-ray Data Collection The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[6] The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6]

Data Processing, Structure Solution, and Refinement

Step 4: Data Processing and Reduction The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This information is then used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal).

Step 5: Structure Solution The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods, such as direct methods or Patterson methods, are used to generate an initial electron density map of the unit cell.[9] This map reveals the positions of the atoms in the molecule.

Step 6: Structure Refinement The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Software packages like SHELXL and Olex2 are commonly used for this purpose.[10][11][12][13]

Deciphering the Crystal Packing of Triazolone Compounds

Once the crystal structure is solved and refined, the focus shifts to analyzing the intricate network of intermolecular interactions that dictate the crystal packing. These non-covalent interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid.

Key Intermolecular Interactions in Triazolone Crystals

The triazolone scaffold, with its nitrogen and oxygen atoms, provides ample opportunities for a variety of intermolecular interactions.

  • Hydrogen Bonds: These are among the strongest and most directional non-covalent interactions. In triazolone compounds, N-H···O, N-H···N, and C-H···O hydrogen bonds are commonly observed, often forming well-defined motifs like dimers or chains.[14][15][16] The presence and geometry of these hydrogen bonds are critical in determining the overall crystal packing.[17][18][19]

  • π-π Stacking Interactions: The aromatic rings present in many triazolone derivatives can interact through π-π stacking.[20][21] These interactions can be face-to-face or offset and contribute significantly to the stability of the crystal lattice.[14][22][23]

  • Halogen Bonds: When halogen atoms are present in the triazolone derivative, they can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile (e.g., a nitrogen or oxygen atom).[18]

  • Van der Waals Forces: These are weaker, non-directional forces that are present between all molecules and contribute to the overall cohesive energy of the crystal.

Visualizing and Quantifying Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[24][25][26] It partitions the crystal electron density to define a unique surface for each molecule.[26]

  • dnorm Surface: This surface is colored to highlight regions of close contact between molecules. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.[25][27]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed analysis of the contribution of each interaction to the overall crystal packing.[24][25][28] For example, the percentage contributions of H···H, C···H, and N···H contacts can be determined.[29][30][31]

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface 3D Hirshfeld Surface (dnorm, de, di) CrystalExplorer->HirshfeldSurface FingerprintPlot 2D Fingerprint Plot CrystalExplorer->FingerprintPlot Visualization Visualization of Close Contacts HirshfeldSurface->Visualization Quantification Quantification of Intermolecular Contacts (%) FingerprintPlot->Quantification

Caption: The logical flow of Hirshfeld surface analysis for interpreting intermolecular interactions.

Impact of Crystal Packing on Physicochemical Properties

The insights gained from crystal packing analysis are not merely academic; they have direct and significant implications for drug development.

PropertyInfluence of Crystal Packing
Solubility & Dissolution Rate Different polymorphs can exhibit significantly different solubilities.[4][5] Generally, a less stable polymorph will have a higher solubility. This can directly impact the bioavailability of an orally administered drug.[3][4]
Stability The thermodynamic stability of a crystal form is determined by its lattice energy. Metastable polymorphs can convert to more stable forms over time, especially under conditions of high humidity or temperature, potentially altering the drug's performance.[2]
Mechanical Properties The arrangement of molecules affects properties like hardness, compressibility, and flowability, which are critical for the formulation and manufacturing of solid dosage forms (e.g., tablets).[2]

Conclusion

The comprehensive analysis of crystal packing in triazolone compounds through single-crystal X-ray diffraction is an indispensable component of modern drug development. By providing a detailed understanding of the three-dimensional molecular structure and the subtle interplay of intermolecular forces, this technique enables researchers to select and control the optimal solid form of an API. This, in turn, is crucial for ensuring the consistent quality, stability, and efficacy of the final drug product. The integration of advanced analytical techniques like Hirshfeld surface analysis further empowers scientists to make rational, data-driven decisions in the journey from a promising molecule to a safe and effective medicine.

References

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  • X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. [Link]

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  • Synthesis and characterisations of some new 2,4-dihydro-[2][24][25]- triazol-3-one derivatives and X-ray crystal structures of 4-(3-bromo-4-methoxybenzylidenamino)-2,4-dihydro-5-(3-pyridyl)-[2][24][25]-triazol-3-one. TÜBİTAK Academic Journals. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

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  • Simplified representation of the crystal packing in 1. The black balls... ResearchGate. [Link]

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Exploratory

solubility profile of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility profile of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. We will delve into the theoretical principles underpinning its solubility, detail robust experimental methodologies for its determination, and analyze the molecular interactions that dictate its dissolution in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in work where understanding and manipulating the solubility of this heterocyclic compound is paramount.

Introduction to 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound featuring a five-membered triazolone ring system. The presence of multiple nitrogen atoms, a carbonyl group, and an N-H moiety imparts a distinct polarity and hydrogen-bonding capability to the molecule. These structural features are the primary determinants of its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₃H₅N₃OPubChem CID: 11147674[2]
Molecular Weight 99.09 g/mol PubChem CID: 11147674[2]
IUPAC Name 4-methyl-1H-1,2,4-triazol-5-onePubChem CID: 11147674[2]
XLogP3-AA -0.6PubChem CID: 11147674[2]
Hydrogen Bond Donors 1 (from the N-H group)Calculated
Hydrogen Bond Acceptors 3 (from the C=O and ring nitrogens)Calculated

The negative XLogP3-AA value suggests a predominantly hydrophilic character, predicting higher solubility in polar solvents over nonpolar ones.[2]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy change of mixing. The adage "like dissolves like" provides a foundational, qualitative rule for predicting solubility.[3] This principle is rooted in the idea that solubility is favored when the intermolecular forces of the solute and solvent are similar.

cluster_solute Solute: 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one cluster_solvents Organic Solvents Solute Polar H-Bonding Polar Polar Solvents (e.g., Methanol, DMSO) Solute->Polar Favorable Interaction (High Solubility) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Unfavorable Interaction (Low Solubility)

Caption: "Like Dissolves Like" Principle for the Target Compound.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSPs) offer a powerful framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[4]

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[4]

Expected Solubility Profile in Organic Solvents

Based on the polar and hydrogen-bonding nature of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a qualitative solubility profile can be predicted. Direct experimental data for this specific compound is sparse in publicly available literature; therefore, the following table represents a scientifically reasoned estimation based on its structure and established solubility principles. Experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding interactions between the solute's N-H/C=O groups and the solvent's -OH group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to MediumStrong dipole-dipole interactions. Solvents like DMSO are excellent H-bond acceptors.
Slightly Polar Acetone, Ethyl AcetateMedium to LowModerate dipole interactions but less effective H-bonding capabilities compared to protic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleMismatch in intermolecular forces. Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The gravimetric method is a fundamental and reliable technique for measuring equilibrium solubility.[6][7]

Protocol: Equilibrium Solubility Determination via Gravimetric Analysis

This protocol describes the steps to determine the solubility of the title compound in an organic solvent at a specific temperature.[8]

Objective: To quantify the concentration of a saturated solution of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

Materials:

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (solute)

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Thermostatic shaker/incubator

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or weighing boats

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a vial containing a known volume of the solvent. "Excess" means undissolved solid should be clearly visible after equilibration.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A solution is at equilibrium when the concentration of the dissolved solute no longer changes over time.[6]

  • Sample Collection & Filtration:

    • Allow the suspension to settle for a short period at the equilibrium temperature.

    • Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated filtrate into a pre-weighed (tared) evaporation dish. This step is critical to remove all undissolved solid.

  • Solvent Evaporation:

    • Record the mass of the dish containing the filtrate.

    • Place the dish in a vacuum oven or a well-ventilated fume hood to slowly evaporate the solvent. The temperature should be kept low to avoid degradation of the compound.

  • Mass Determination & Calculation:

    • Once the solvent is fully evaporated, re-weigh the dish containing the dry solute residue. Continue drying until a constant weight is achieved.[7]

    • The mass of the dissolved solute is the final weight minus the initial tare weight of the dish.

    • Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Caption: Workflow for Gravimetric Solubility Determination.

Advanced Solubility Modeling

For complex systems, particularly in mixed-solvent systems common in drug formulation, predictive models are invaluable.

  • The Jouyban-Acree Model: This model is widely recognized for its accuracy in correlating the solubility of compounds in binary and ternary solvent mixtures at various temperatures.[9][10] It provides a mathematical representation that accounts for solute-solvent and solvent-solvent interactions, making it a powerful tool for formulation development.[11][12]

Conclusion

The solubility profile of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is dominated by its polar and hydrogen-bonding characteristics. It is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar media. While theoretical frameworks like Hansen Solubility Parameters provide excellent predictive power, precise quantification requires rigorous experimental determination using established methods such as gravimetric analysis. Understanding and accurately measuring the solubility of this compound is a foundational step for its successful application in research and development, enabling rational solvent selection for synthesis, crystallization, and formulation design.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved March 7, 2026.
  • MDPI. (2022, March 20). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Retrieved March 7, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved March 7, 2026.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved March 7, 2026, from [Link]

  • Pharmacy Journal. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved March 7, 2026.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022, March 18). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Retrieved March 7, 2026, from [Link]

  • Ingenta Connect. (n.d.). Deviations of drug solubility in water-cosolvent mixtures from the Jouyban-Acree model – effect of solute structure. Retrieved March 7, 2026, from [Link]

  • PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved March 7, 2026, from [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. (n.d.). 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved March 7, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved March 7, 2026, from [Link]

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Foundational

Engineering Nitrogen-Rich Heterocycles: A Comprehensive Technical Guide to 4-Methyl-1,2,4-Triazol-3-One

Executive Summary Nitrogen-rich heterocycles, particularly 1,2,4-triazoles, represent a cornerstone in modern medicinal chemistry and agrochemical design[1]. Within this chemical space, the 4-methyl-1,2,4-triazol-3-one s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-rich heterocycles, particularly 1,2,4-triazoles, represent a cornerstone in modern medicinal chemistry and agrochemical design[1]. Within this chemical space, the 4-methyl-1,2,4-triazol-3-one scaffold (often existing in tautomeric equilibrium as 4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) is uniquely valuable[2]. Its structural rigidity, combined with the hydrogen-bonding capacity of the triazolone core, makes it an ideal pharmacophore for interacting with diverse biological targets, ranging from fungal cytochrome P450 enzymes to viral polymerases[1].

As a Senior Application Scientist, I have observed that mastering the synthesis, thermodynamic control, and functionalization of this specific heterocycle is critical for accelerating downstream drug development pipelines. This whitepaper provides an authoritative, self-validating guide to the properties, synthesis, and application of the 4-methyl-triazolone core.

Physicochemical Properties & Structural Dynamics

The utility of 4-methyl-1,2,4-triazol-3-one stems from its highly favorable physicochemical profile. The presence of the methyl group at the N4 position restricts specific tautomeric shifts, locking the molecule into a predictable conformation that enhances target binding affinity.

The table below summarizes the core quantitative data for the base scaffold and its heavily utilized methoxy derivative:

Property4-Methyl-1,2,4-triazol-3-one[3]5-Methoxy-4-methyl derivative[4]
Molecular Weight 99.09 g/mol 129.12 g/mol
Topological Polar Surface Area (TPSA) 44.7 Ų53.9 Ų
XLogP3 -0.6-0.2
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23

These metrics highlight the scaffold's high hydrophilicity and excellent drug-like properties (Rule of 5 compliance), ensuring optimal oral bioavailability when incorporated into larger Active Pharmaceutical Ingredients (APIs).

Mechanistic Pathways: Synthesis of 4-Methyl-1,2,4-Triazol-3-One

Historically, triazolone synthesis relied on harsh, prolonged reflux conditions. However, modern protocols leverage microwave-assisted organic synthesis (MAOS) to drive the intramolecular cyclization of hydrazone intermediates[5].

The Causality of the Pathway: The thermodynamic causality of microwave dielectric heating provides rapid, uniform energy transfer. This localized superheating overcomes the high activation barrier of the cyclization step in minutes rather than hours, while simultaneously suppressing the formation of undesired linear bis-hydrazide byproducts[5].

Synthesis A Ester Ethoxycarbonyl Hydrazone C Intermediate: Hydrazide A->C + B EtOH Solvent B Hydrazine Monohydrate (Nucleophile) D 4-Methyl-1,2,4-triazol-3-one (Target Core) C->D MW Irradiation Intramolecular Cyclization

Fig 1: Microwave-assisted cyclization pathway of 4-methyl-1,2,4-triazol-3-one.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and high yield, the following protocol details the microwave-assisted synthesis of the 4-methyl-triazolone core[5]. Every step is designed as a self-validating system where visual or thermal cues confirm reaction progress.

Materials Required
  • (Methyl)-ester ethoxycarbonyl hydrazone (10 mmol)

  • Hydrazine monohydrate (80% solution, 25 mmol)

  • Anhydrous ethanol (25 mL)

Step-by-Step Methodology
  • Precursor Dissolution: Suspend 10 mmol of the hydrazone precursor in 25 mL of anhydrous ethanol within a microwave-safe quartz reaction vessel.

    • Causality: Anhydrous ethanol is strictly required to prevent premature hydrolysis of the ester moiety, ensuring that the nucleophilic attack is exclusively driven by the hydrazine[5].

  • Nucleophilic Addition: Add 25 mmol of hydrazine monohydrate dropwise at room temperature.

    • Causality: A 2.5x molar excess of hydrazine pushes the equilibrium toward the mono-hydrazide intermediate and prevents the dimerization that occurs under stoichiometric conditions.

  • Microwave-Assisted Cyclization: Seal the vessel and subject it to microwave irradiation (300W, 80°C) for 15 minutes.

    • Causality: The localized heating accelerates the dehydration and ring-closure steps. A clear transition from a suspension to a homogeneous solution acts as an in-situ visual validation of the intermediate's formation, followed by slight turbidity as the triazolone forms[5].

  • Controlled Precipitation: Transfer the vessel to an ice bath (0-5°C) and let it stand for 30 minutes.

    • Causality: Rapid cooling drastically reduces the solubility of the 4-methyl-1,2,4-triazol-3-one product, inducing selective crystallization. Impurities and unreacted hydrazine remain dissolved in the cold ethanolic mother liquor.

  • Isolation and Verification: Filter the white precipitate under vacuum, wash with 2x10 mL of ice-cold distilled water, and dry under vacuum at 50°C overnight. Validate the product via IR spectroscopy (confirming the strong C=O stretch at 1710–1690 cm⁻¹ and C=N stretch at 1640–1600 cm⁻¹)[5].

Applications in Advanced Drug Development

The 4-methyl-1,2,4-triazol-3-one scaffold is rarely a final drug itself; rather, it is a highly versatile intermediate[6]. Its derivatization leads to several critical classes of compounds:

  • Antifungal Agents: The scaffold is heavily utilized in the synthesis of conazole antifungals. For instance, 4-{[4-(4-Methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one is a direct, critical intermediate in the industrial synthesis of Itraconazole[7]. The triazolone ring coordinates with the heme iron of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis.

  • Agrochemicals: Methoxy-substituted derivatives, such as 2,4-dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one, are highly active and are recognized as stable environmental transformation products (metabolites) of advanced sulfonylamino-carbonyl-triazolinone herbicides like Thiencarbazone-methyl[4].

  • Antiviral & Anticancer Therapeutics: The ability to perform selective N-alkylation or cross-coupling on the triazolone core allows researchers to build libraries of compounds targeting viral replication machinery (akin to Ribavirin) or specific kinase pathways in oncology[1].

Applications Core 4-Methyl-1,2,4-triazol-3-one (Core Scaffold) Sub1 N/O-Alkylation Core->Sub1 Sub2 Cross-Coupling Core->Sub2 App1 Antifungal APIs (Itraconazole Intermediates) Sub1->App1 App2 Agrochemicals (Thiencarbazone-methyl) Sub1->App2 App3 Antiviral Agents (Ribavirin Analogs) Sub2->App3

Fig 2: Pharmacological derivation tree for the 4-methyl-triazolone scaffold.

References

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Exploratory

The Evolution and Synthesis of 1,2,4-Triazol-5-one Derivatives: A Technical Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, distinguished by its profound chemical stability, hydrogen-bonding capacity, and versatile pharmacological profile[1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, distinguished by its profound chemical stability, hydrogen-bonding capacity, and versatile pharmacological profile[1]. Among its derivatives, 1,2,4-triazol-5-one (TO) —and its tautomeric form, 5-hydroxy-1H-1,2,4-triazole—has emerged as a critical pharmacophore. Originally developed as an intermediate for shock-insensitive explosives and dyestuffs[2], TO derivatives have undergone a paradigm shift. Today, they are aggressively pursued in drug discovery for their potent antimicrobial, anticonvulsant, and antioxidant properties[3],. This whitepaper dissects the historical discovery, mechanistic pharmacology, and modern synthetic protocols of 1,2,4-triazol-5-one derivatives, providing researchers with a self-validating framework for experimental design.

Historical Context & Discovery Milestones

The foundation of triazole chemistry was laid in the late 19th and early 20th centuries through the Pellizzari reaction (amide and hydrazide condensation) and the Einhorn-Brunner reaction (imides with alkyl hydrazines)[4]. However, the specific isolation and scaling of 1,2,4-triazol-5-one required novel approaches due to the instability of early intermediates.

Historically, the synthesis of pure TO was plagued by chloride ion contamination, which caused severe corrosion when the compound was nitrated for explosive applications (e.g., 3-nitro-1,2,4-triazol-5-one)[2]. The breakthrough occurred when researchers shifted to using hydrazodicarbonamide (HDCA) in the presence of formic acid. This route eliminated chloride precursors entirely, yielding highly pure TO crystals[2]. As the industrial utility of TO matured, medicinal chemists recognized that substituting the N-2, N-4, and C-3 positions of the triazol-5-one ring could yield molecules capable of crossing biological membranes and interacting with complex enzyme active sites[5].

G A Early Triazole Synthesis (Pellizzari & Einhorn) B 1,2,4-Triazol-5-one (TO) Core Scaffold A->B Cyclization C Microwave-Assisted Derivatization B->C Green Chemistry D Anticonvulsant Agents (GABAergic Modulation) C->D E Antioxidant Agents (ROS Scavenging) C->E F Antimicrobial Agents (Enzyme Inhibition) C->F

Evolutionary pathway of 1,2,4-triazol-5-one derivatives from synthesis to pharmacology.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The biological efficacy of 1,2,4-triazol-5-one derivatives is dictated by the electronic distribution of the five-membered ring, which contains three nitrogen heteroatoms and a carbonyl group. This unique topology allows the molecule to act as both a hydrogen bond donor and acceptor.

  • Antioxidant Activity: 1,2,4-triazol-5-ones excel at neutralizing reactive oxygen species (ROS). The mechanism relies on the ability of the triazole ring to stabilize unpaired electrons via resonance delocalization[3]. SAR studies indicate that substituting the C-3 position with electron-donating benzyl or aryl groups significantly enhances the free-radical scavenging capacity[6].

  • Anticonvulsant Activity: Derivatives such as 4-amino-4H-1,2,4-triazole have shown profound efficacy in Maximal Electroshock Seizure (MES) models[7]. The causality lies in the structural mimicry of inhibitory neurotransmitters; the triazol-5-one core modulates voltage-gated sodium channels and GABAergic pathways, raising the seizure threshold without inducing severe neurotoxicity[8].

  • Antimicrobial Profiling: By forming Schiff bases at the N-4 position (e.g., 3-aryl-4-arylmethylideneamino-TO), researchers have synthesized potent mycostatic agents. These derivatives inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and compromising the fungal cell membrane[9].

Synthetic Methodologies: Causality and Chemical Logic

Modern synthesis of 1,2,4-triazol-5-ones relies on two primary methodologies: the conventional thermodynamic route and the modern microwave-assisted green chemistry route.

The Conventional Route: Formic Acid Cyclization

To synthesize the unsubstituted TO core, outlines the use of HDCA and formic acid[2].

  • Causality of Reagents: HDCA is highly insoluble in most organic solvents. Formic acid is selected because it serves a dual purpose: it acts as a highly polar solvent to dissolve the intermediates and functions as a one-carbon electrophilic cyclization reagent. The continuous reflux provides the thermodynamic energy required to drive the dehydration and ring closure.

The Green Chemistry Route: Microwave-Assisted Synthesis

Synthesizing complex TO derivatives (like Schiff bases) via conventional reflux takes 12 to 27 hours due to poor thermal conductivity[9].

  • Causality of Reagents: Transitioning to utilizes dielectric heating. Microwave irradiation (e.g., 250 W) directly excites the polar ethanol solvent and the dipole moments of the precursors. This localized superheating drastically lowers the activation energy barrier, accelerating Schiff base condensation and cyclization from hours to mere minutes, while preventing the thermal degradation of sensitive functional groups[9],[10].

G Step1 Precursor Assembly (HDCA / Hydrazides) Step2 Microwave Irradiation (Ethanol, 250W, 5 min) Step1->Step2 Step3 In Situ Cyclization & Condensation Step2->Step3 Step4 Cooling & Precipitation Step3->Step4 Step5 Recrystallization (Yield >90%) Step4->Step5

Step-by-step microwave-assisted synthetic workflow for 1,2,4-triazol-5-one derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical state changes confirm reaction progress prior to spectroscopic analysis.

Protocol A: Synthesis of Chloride-Free 1,2,4-Triazol-5-one (Conventional)
  • Preparation: Slurry Hydrazodicarbonamide (HDCA) (11.8 g, 0.1 mole) in 69 g of 96% formic acid within a round-bottom flask[2].

  • Thermodynamic Cyclization: Heat the mixture to reflux (approx. 101°C to 110°C).

  • Self-Validation Checkpoint 1: Maintain reflux for 13 to 20 hours. The reaction is complete only when the cloudy white suspension transitions into a completely clear, colorless solution, indicating total consumption of the insoluble HDCA[2].

  • Isolation: Remove excess formic acid via vacuum stripping until a wet, white solid remains.

  • Purification: Slurry the solid in 60 mL of methanol, filter, and wash with an additional 40 mL of water/methanol.

  • Self-Validation Checkpoint 2: Dry the product. The final validation is a sharp melting point of 225°–227°C and an X-ray fluorescence scan showing <30 ppm chloride ions[2].

Protocol B: Microwave-Assisted Synthesis of 3-Alkyl-4-amino-TO Derivatives
  • Preparation: Combine the corresponding imine/hydrazide precursor (0.01 mol) and acetic anhydride (10 mL) in an open Erlenmeyer flask[11].

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 250 W for exactly 5 minutes[9].

  • Solvent Addition: Cool to room temperature, add 20 mL of absolute ethanol, and irradiate for an additional 5 minutes[11].

  • Self-Validation Checkpoint 1: Upon final cooling to room temperature, the rapid precipitation of crystalline solids validates successful cyclization and supersaturation.

  • Spectroscopic Validation: Filter and recrystallize from ethanol. Confirm structural integrity via

    
    H-NMR (DMSO-
    
    
    
    ), ensuring the presence of the diagnostic N=CH proton singlet at approximately
    
    
    9.81 ppm and the triazole NH peak at
    
    
    10.94 ppm[11].

Quantitative Data & Yield Analysis

The shift from conventional heating to microwave-assisted green chemistry has optimized both the yield and the purity of TO derivatives. The table below summarizes the quantitative improvements and primary biological targets of key derivatives.

Compound / DerivativeSynthesis MethodReaction TimeYield (%)Primary Biological TargetValidation Metric
1,2,4-Triazol-5-one (Core) Conventional (Formic Acid)13 – 20 hours70.0%Industrial / Explosive PrecursorMelting Point: 225°C[2]
3,5-dibenzyl-4-amino-TO Microwave (250 W)8 – 9 mins85.0%Anticancer / AntifungalOctahedral Geometry (Metal Complex)[9]
3-aryl-4-arylmethylideneamino-TO Microwave (Ethanol)5.0 mins96.0%Mycostatic (Fungal Demethylase)

H-NMR (N=CH at

9.81)[11]
4-amino-4H-1,2,4-triazole derivs Conventional (Grinding)3 – 4 hours60 – 80%Anticonvulsant (GABAergic)MES Model Protection (%)[7]

Data synthesized from comparative microwave and conventional yield studies[11],[2],[9],[7].

References

  • ResearchGate (2022). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Retrieved from [Link]

  • Scholars Research Library (2013). Current biological and synthetic profile of Triazoles: A review. Retrieved from [Link]

  • United States Patent US5039816A (1991).Process for the production of 1,2,4-triazol-5-one.
  • National Institutes of Health / PMC (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from[Link]

  • Asian Journal of Chemistry (2010). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Retrieved from [Link]

  • Zaporizhzhia State Medical University (2025). The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Retrieved from[Link]

  • Arabian Journal of Chemistry (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Cascade Synthesis of 4-Methyl-1,2,4-triazol-5-one from Methylhydrazine

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 1,2,4-triazol-5-one scaffold is a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced acaricides . Traditionally, the synthesis of the 4-methyl isomer relies on the reaction of formylhydrazine with highly toxic methyl isocyanate.

As a safer, scalable alternative, this application note details a one-pot cascade synthesis starting from the readily available methylhydrazine. However, this approach presents a significant regioselectivity challenge. Direct cyclization of methylhydrazine with a cyanate source and formic acid predominantly yields the kinetic product (1-methyl-1,2,4-triazol-5-one) because the unsubstituted nitrogen of methylhydrazine is more nucleophilic during the initial semicarbazide formation .

To achieve the target 4-methyl-1,2,4-triazol-5-one , this protocol engineers a self-validating thermodynamic shift. By utilizing N-methylpyrrolidone (NMP) as a high-boiling co-solvent and pushing the internal temperature to 150°C in the final phase, we force a Dimroth-type thermal rearrangement. The kinetic 1-methyl ring opens and re-closes, migrating the methyl group to the sterically and electronically favored N4 position, yielding the thermodynamic product.

Process Visualization

Workflow Step1 Step 1: Cyanation Methylhydrazine + KOCN IPC1 IPC 1: Check pH (6.5-7.0) Verify 1-Methylsemicarbazide Step1->IPC1 Step2 Step 2: Cyclization Addition of HCOOH (98%) IPC1->Step2 IPC2 IPC 2: HPLC > 95% Conversion Kinetic Product Formed Step2->IPC2 Step3 Step 3: Thermal Rearrangement Heat to 150°C in NMP IPC2->Step3 Product 4-Methyl-1,2,4-triazol-5-one (Target API Intermediate) Step3->Product

Figure 1: Self-validating one-pot synthetic workflow for 4-methyl-1,2,4-triazol-5-one.

Experimental Design & Causality

Every reagent in this one-pot system serves a specific, cascading purpose:

  • Potassium Cyanate (KOCN): Acts as the carbonyl source. We use the potassium salt over urea to allow for lower-temperature cyanation, preventing premature, uncontrolled cyclization.

  • Formic Acid (98%): Serves a dual role as the C1-donor (formylating the intermediate) and the acid catalyst for the dehydrative cyclization.

  • N-Methylpyrrolidone (NMP): Added prior to the final heating step. Its high boiling point (202°C) allows the reaction mass to safely reach the 150°C required to overcome the activation energy barrier for the thermal rearrangement to the 4-methyl isomer .

Table 1: Stoichiometric Matrix
ReagentMW ( g/mol )Eq.Mass/VolFunction
Methylhydrazine46.071.0046.1 gPrimary starting material
Potassium Cyanate81.111.0585.2 gCarbonyl source (cyanation)
Formic Acid (98%)46.033.00115.0 mLC1 donor & cyclization acid
N-Methylpyrrolidone99.13-200.0 mLHigh-boiling solvent for rearrangement

Step-by-Step Protocol: A Self-Validating System

Caution: Methylhydrazine is highly toxic and flammable. Perform all operations in a strictly controlled fume hood using appropriate PPE.

Step 1: Cyanation (Formation of 1-Methylsemicarbazide)
  • Charge a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel with methylhydrazine (46.1 g, 1.0 mol) and 150 mL of DI water.

  • Cool the reactor to 0–5°C using an ice-brine bath.

  • Slowly add 1M HCl to adjust the pH to exactly 6.5. Causality: Protonation controls the reactivity of the hydrazine, preventing bis-cyanation.

  • Dissolve KOCN (85.2 g, 1.05 mol) in 100 mL of water and add dropwise over 45 minutes, maintaining the internal temperature below 10°C.

  • Stir for 2 hours at room temperature.

Step 2: Formylation and Kinetic Cyclization
  • To the crude aqueous mixture of 1-methylsemicarbazide, slowly add Formic Acid (115 mL, 3.0 mol) via the dropping funnel. Causality: The exothermic reaction must be controlled to prevent the rapid evolution of CO2 and steam.

  • Equip the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to 105°C (reflux) for 4 hours to drive off water and force the cyclization to 1-methyl-1,2,4-triazol-5-one.

Step 3: Thermodynamic Rearrangement
  • Once IPC 2 (see Table 2) confirms cyclization, add NMP (200 mL) to the reactor.

  • Adjust the distillation setup to remove excess water and unreacted formic acid, allowing the internal temperature to rise.

  • Heat the reaction mass to 150°C and hold for 6 hours. Causality: This sustained thermal stress breaks the kinetic N1-C5 bond, allowing the methyl group to migrate to the N4 position.

  • Cool the mixture to 10°C. The target 4-methyl-1,2,4-triazol-5-one will precipitate as a crystalline solid.

  • Filter, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 50°C.

Quantitative Data & In-Process Controls (IPC)

To ensure the integrity of the synthesis, the protocol relies on strict IPCs. Failure to meet these metrics requires immediate corrective action before proceeding to the next chemical stage.

Table 2: In-Process Control (IPC) Checkpoints
StepParameterTarget Range/ObservationCorrective Action if Failed
1. Cyanation pH6.5 - 7.0Add 1M HCl if > 7.0; Add NaHCO3 if < 6.0
2. Cyclization HPLC Conversion> 95% intermediate consumedExtend reflux by 2 h; verify water removal
3. Rearrangement Isomer Ratio (GC)> 98:2 (4-Me : 1-Me)Increase temp to 155°C for 2 additional hours
Table 3: Analytical Differentiation (Kinetic vs. Thermodynamic Product)

Differentiating the kinetic intermediate from the final target is critical for QA/QC release.

Parameter1-Methyl-1,2,4-triazol-5-one (Kinetic)4-Methyl-1,2,4-triazol-5-one (Thermodynamic)
1H NMR (DMSO-d6) δ 3.25 (s, 3H, N1-CH3), 7.80 (s, 1H, C3-H)δ 3.10 (s, 3H, N4-CH3), 8.05 (s, 1H, C3-H)
Melting Point ~ 110-112 °C~ 168-170 °C
TLC Rf (9:1 DCM:MeOH)0.450.30
Expected Yield N/A (Transient Intermediate)68 - 74% (Over 3 steps)

References

1.[1] Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Google Patents. 2.[2] Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link] 3.[3] Conformational analysis of 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones: Multinuclear NMR and DFT calculations. ResearchGate.[Link] 4.[4] Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv.[Link]

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Application

Application Notes and Protocols for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the utilization of 4-methyl-4,5-dihydro-1H-1,2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the utilization of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is emerging, this guide synthesizes information from closely related 1,2,4-triazole and triazolone derivatives to provide a robust framework for researchers. We will explore the synthesis of the ligand, its potential coordination modes, and detailed protocols for the synthesis and characterization of its metal complexes. Furthermore, potential applications in catalysis and medicinal chemistry are discussed, drawing parallels from established findings in the broader field of triazole-based coordination compounds.

PART 1: Ligand Overview and Coordination Potential

Introduction to 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a five-membered heterocyclic compound featuring three nitrogen atoms and a carbonyl group. The presence of multiple heteroatoms, including both potential donor and acceptor sites, makes it an intriguing candidate for coordination chemistry. The methyl group at the N4 position influences the electronic properties and steric hindrance of the ligand, which in turn can affect the stability and geometry of its metal complexes.

Chemical Structure:

Key Properties:

PropertyValue
Molecular FormulaC3H5N3O[1]
Molecular Weight99.09 g/mol [1]
CAS Number4114-43-6[1]
Synthesis of the Ligand

The synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is well-documented in the literature. A common route involves the condensation of a carboxylic acid hydrazide with an isocyanate, followed by cyclization. For 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a plausible synthetic pathway would involve the reaction of a simple hydrazide with methyl isocyanate.

Another established method for synthesizing the 1,2,4-triazole ring is through the reaction of hydrazines with formamide under microwave irradiation, which offers a simple and efficient route.[2] Modifications of these methods can be employed to achieve the desired N-methylation.

Tautomerism and Coordination Modes

1,2,4-triazole derivatives are known to exhibit tautomerism, which can significantly influence their coordination behavior.[3][4][5][6][7] For 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, keto-enol tautomerism is possible, although computational studies on related systems suggest the keto form is generally more stable.[8]

The potential donor atoms for coordination are the two adjacent ring nitrogen atoms (N1 and N2) and the exocyclic oxygen atom of the carbonyl group. This allows for several possible coordination modes:

  • Monodentate Coordination: The ligand can coordinate to a metal center through one of the ring nitrogen atoms (likely N2 due to steric considerations) or the carbonyl oxygen.

  • Bidentate Chelating Coordination: The ligand could potentially form a chelate ring by coordinating through a ring nitrogen and the carbonyl oxygen.

  • Bridging Coordination: The presence of multiple donor sites allows the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This is a common feature in the coordination chemistry of 1,2,4-triazoles.[9]

The coordination behavior will be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the counter-ion, the solvent system, and the reaction conditions (e.g., pH).[10]

PART 2: Experimental Protocols

General Protocol for the Synthesis of a Metal Complex with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

This protocol provides a general guideline for the synthesis of a transition metal complex. The specific molar ratios, solvent, and reaction time may need to be optimized for each metal salt.

Materials:

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

  • A transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • Methanol or Ethanol (analytical grade)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Schlenk flask (optional, for air-sensitive reactions)

Procedure:

  • Ligand Solution Preparation: Dissolve a specific amount of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in a suitable solvent (e.g., 20 mL of methanol) in a flask.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt in the same solvent (e.g., 10 mL of methanol). The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) to explore different coordination geometries.[11]

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux for a period of 2 to 24 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: Upon cooling, a precipitate may form. If not, the volume of the solvent can be reduced under vacuum to induce crystallization. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Causality Behind Experimental Choices: The choice of solvent is crucial as it must dissolve both the ligand and the metal salt, and its polarity can influence the coordination mode. Heating under reflux provides the necessary activation energy for the reaction to proceed to completion. The molar ratio of ligand to metal is a key parameter that determines the stoichiometry and often the geometry of the resulting complex.

Characterization Techniques

The synthesized complexes should be thoroughly characterized to determine their structure and properties.

TechniqueInformation Obtained
FT-IR Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=N bonds.[11]
UV-Vis Spectroscopy Gives insights into the electronic transitions within the complex and can help determine the coordination geometry.
¹H and ¹³C NMR Spectroscopy Used to confirm the presence of the ligand in the complex and to study the changes in the chemical environment of the ligand's protons and carbons upon coordination.[11]
Single-Crystal X-ray Diffraction Provides the definitive crystal and molecular structure of the complex, including bond lengths, bond angles, and coordination geometry.[12][13]
Elemental Analysis (CHN) Determines the empirical formula of the complex.
Magnetic Susceptibility Measurements For paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), this technique helps to determine the number of unpaired electrons and provides information about the electronic structure and geometry.[14]
Thermogravimetric Analysis (TGA) Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Self-Validating System: The combination of these techniques provides a comprehensive and self-validating characterization of the synthesized complex. For example, the coordination mode suggested by FT-IR can be confirmed by single-crystal X-ray diffraction, and the geometry proposed from magnetic susceptibility data can be correlated with the UV-Vis spectrum.

PART 3: Potential Applications

Based on the known applications of other triazole-based coordination complexes, compounds derived from 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could have potential in the following areas:

Catalysis

N-heterocyclic ligands, including triazoles, are widely used in catalysis.[15] Metal complexes of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one could be investigated as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

Medicinal Chemistry and Drug Development

Triazole derivatives and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[16][17][18] The coordination of a metal ion can enhance the biological activity of the organic ligand. Therefore, the synthesized complexes should be screened for their potential as therapeutic agents.

Materials Science

The ability of triazole ligands to act as bridging units can lead to the formation of coordination polymers and metal-organic frameworks (MOFs).[9] These materials can have interesting properties such as porosity, magnetism, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

VISUALIZATION

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Ligand 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Reaction Reaction (Stirring/Reflux) Ligand->Reaction MetalSalt Transition Metal Salt MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Isolation Isolation (Filtration/Crystallization) Reaction->Isolation Complex Metal Complex Isolation->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR XRay Single-Crystal X-ray Diffraction Complex->XRay Elemental Elemental Analysis Complex->Elemental Magnetic Magnetic Susceptibility Complex->Magnetic TGA Thermogravimetric Analysis Complex->TGA Catalysis Catalysis Complex->Catalysis Medicinal Medicinal Chemistry Complex->Medicinal Materials Materials Science Complex->Materials G cluster_modes Potential Coordination Modes cluster_monodentate Monodentate cluster_bidentate Bidentate Chelating cluster_bridging Bridging M M L1 Ligand M->L1 L2 Ligand M->L2 M1 M L3 Ligand M1->L3 M2 M L3->M2

Caption: Potential coordination modes of the triazolone ligand.

References

  • Yüksek, H., Demirbaş, A., Ikizler, A., Johansson, C. B., Celik, C., & Ikizler, A. A. (1997). Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Arzneimittelforschung, 47(4), 405–409. [Link]

  • (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • (n.d.). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. AIR Unimi. [Link]

  • (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • (n.d.). Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal c. Newcastle University Theses. [Link]

  • (2019). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. ResearchGate. [Link]

  • (n.d.). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Semantic Scholar. [Link]

  • Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. TÜBİTAK Academic Journals, 34(6), 977-987. [Link]

  • (2023). Tautomerism of 1,2,4-triazole thione. ResearchGate. [Link]

  • Yélamos, C., Heeg, M. J., Schlegel, H. B., & Winter, C. H. (2001). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 40(25), 6451–6462. [Link]

  • (2024). Syntheses and structures of a nitrogen-rich pyrimidine triazole ligand and its CuI and AgI complexes. IUCr Journals. [Link]

  • (2023). Synthesisand Bioactivityof 1,2,4-Triazoles. TIJER.org. [Link]

  • (2018). DFT study on the structures and properties of 3-nitro-1,2,4-triazol-5-one crystals at high pressure. ResearchGate. [Link]

  • (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. DIAL@UCLouvain. [Link]

  • (2010). An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate. Taylor & Francis Online, 108(2), 237-248. [Link]

  • (2011). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine. ResearchGate. [Link]

  • (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • (2022). Complex Studies of 1,2,4-Triazoles. ISRES. [Link]

  • (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • PubChem. (n.d.). 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. PubChem. [Link]

  • Wang, X., et al. (2011). pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid. Crystal Growth & Design, 11(5), 1855-1865. [Link]

  • (2013). GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. PubMed. [Link]

  • (2024). Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings. [Link]

  • (2007). Density functional theory study of the interaction between 3-nitro-1,2,4-triazole-5-one and water. ResearchGate. [Link]

  • (n.d.). Synthesis and Structure Elucidation of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3. ResearchGate. [Link]

  • (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

Sources

Method

applications of triazolone derivatives in energetic materials research

Application Note: Engineering Triazolone Derivatives for Insensitive Munitions Part 1: The Strategic Imperative of Triazolones The development of energetic materials has historically oscillated between two opposing poles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Triazolone Derivatives for Insensitive Munitions

Part 1: The Strategic Imperative of Triazolones

The development of energetic materials has historically oscillated between two opposing poles: performance (detonation velocity/pressure) and sensitivity (stability against accidental initiation).[1] Traditional high explosives like RDX (Cyclotrimethylenetrinitramine) offer exceptional power but pose significant risks during transport and storage. Conversely, TATB (Triaminotrinitrobenzene) is extremely insensitive but expensive and difficult to manufacture at scale.

3-nitro-1,2,4-triazol-5-one (NTO) and its derivatives have emerged as the critical "middle ground" solution. NTO bridges the gap, offering performance comparable to RDX while meeting the stringent requirements of Insensitive Munitions (IM) standards (e.g., MIL-STD-2105).

This guide details the synthesis, crystal engineering, and characterization of NTO, focusing on its application in melt-cast formulations like IMX-101 and IMX-104.

Part 2: Mechanism of Action & Chemical Stability

The insensitivity of triazolone derivatives stems from their molecular packing and tautomeric stability.

  • Tautomeric Stabilization: NTO exists in equilibrium between the hydroxy and ketone forms. In the solid state, the ketone form dominates, facilitated by the 1,2,4-triazole ring.

  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding creates a planar, sheet-like crystal lattice similar to graphite or TATB. This allows crystal layers to slide past one another during mechanical shock, dissipating energy rather than concentrating it into "hot spots" that trigger detonation.

  • Acidity: The proton on the N4/N1 position is acidic (pKa ~3.76), allowing for the formation of energetic salts (e.g., with ethylenediamine or hydrazine), expanding its utility in propellant formulations.

Workflow Visualization: Triazolone Development Cycle

TriazoloneWorkflow Start Precursor Selection (Semicarbazide HCl) Synth Synthesis (Ring Closure & Nitration) Start->Synth Cyclization Cryst Crystal Engineering (Spheroidization) Synth->Cryst Purification Form Formulation (Melt-Cast/PBX) Cryst->Form Particle Sizing Test IM Compliance Testing (Shock/Thermal) Form->Test Validation Test->Cryst Sensitivity Failure (Recrystallize)

Caption: Figure 1. The iterative development lifecycle for NTO-based energetic materials, emphasizing the critical feedback loop between sensitivity testing and crystal engineering.

Part 3: Application Note 1 - Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

Objective: Synthesize high-purity NTO from semicarbazide hydrochloride via a two-step batch process.

Safety Warning: This protocol involves strong acids and exothermic reactions. All operations must be conducted in a blast-shielded fume hood. Personnel must wear ESD-safe clothing, face shields, and chemically resistant gloves.

Protocol 1: Two-Step Synthesis Methodology

Step A: Synthesis of 1,2,4-triazol-5-one (TO) Intermediate

  • Reagents: Semicarbazide Hydrochloride (111.5 g, 1.0 mol), Formic Acid (88%, excess).

  • Dissolution: Dissolve semicarbazide HCl in formic acid in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The reaction condenses the hydrazine moiety with formic acid to close the triazole ring.

  • Isolation: Cool the solution to 5°C. The TO intermediate will precipitate. Filter the white solid and wash with cold ethanol to remove residual acid.

  • Drying: Dry in a vacuum oven at 60°C.

    • Checkpoint: Verify structure via FTIR (C=O stretch at ~1700 cm⁻¹).

Step B: Nitration to NTO

  • Reagents: TO (from Step A), Nitric Acid (98%, fuming).

  • Setup: Place 200 mL of 98% HNO₃ in a jacketed reactor maintained at 10°C.

  • Addition: Slowly add dry TO solid to the acid over 30 minutes. Caution: Exothermic. Maintain temperature below 20°C to prevent thermal runaway.

  • Reaction: Once addition is complete, slowly raise the temperature to 60°C. Stir for 2 hours. The nitro group attaches to the C3 position.

  • Quenching: Cool the mixture to 0°C. Pour the reaction mass onto crushed ice/water (1:3 ratio). NTO will precipitate as a white crystalline solid.[1]

  • Purification: Filter and wash with ice-cold water until the filtrate pH is neutral.

Yield: Typical yield is 75–85%.

Part 4: Application Note 2 - Crystal Engineering for Sensitivity Control

Context: "Crude" NTO often crystallizes as high-aspect-ratio needles. These needles fracture easily during processing (pressing/casting), creating voids and fresh surfaces that increase sensitivity. The goal is to produce spheroidal crystals (Gemini-like) which flow better and pack more densely.

Protocol 2: Recrystallization & Particle Sizing

Method: Controlled Cooling Crystallization (Seeded).[2]

  • Solvent System: Water (NTO solubility increases significantly with temperature).

  • Dissolution: Suspend crude NTO in distilled water (15 g/100 mL) and heat to 95°C until fully dissolved.

  • Seeding: At 80°C, add 0.5% w/w of "seed" crystals (milled NTO, <50 µm). This promotes uniform nucleation rather than spontaneous crashing.

  • Cooling Ramp:

    • Phase 1: Cool from 80°C to 60°C at a rate of 0.2°C/min (Slow growth phase).

    • Phase 2: Cool from 60°C to 20°C at a rate of 1.0°C/min .

  • Isolation: Filter immediately. Do not allow to sit for extended periods as Ostwald ripening can alter morphology.

  • Validation: Analyze particle shape using Scanning Electron Microscopy (SEM). Target aspect ratio: < 1.5:1.

Part 5: Application Note 3 - Performance Characterization

Context: NTO is rarely used pure. It is typically formulated with a melt-cast binder (TNT or DNAN) and RDX.[3] The following data compares NTO against standard benchmarks.

Table 1: Comparative Energetic Properties
PropertyNTO (Pure)RDX (Pure)TNT (Pure)IMX-101 (NTO/DNAN/NQ)
Crystal Density (g/cm³) 1.911.821.651.68 (Bulk)
Detonation Velocity (m/s) ~8,5608,7506,900~7,500
Detonation Pressure (GPa) 31.034.719.0~23.0
Impact Sensitivity (BAM) > 25 J (Insensitive)7.5 J (Sensitive)15 JInsensitive
Friction Sensitivity > 353 N120 N353 N> 353 N
Decomposition Temp (°C) > 270204240> 210
Protocol 3: Thermal Stability & Sensitivity Testing

A. Differential Scanning Calorimetry (DSC)

  • Sample: 2–3 mg of recrystallized NTO in an aluminum pan (pinhole lid).

  • Ramp: Heat from 50°C to 400°C at 5°C/min under Nitrogen flow (50 mL/min).

  • Analysis: Look for the exothermic decomposition peak.[3] Pure NTO should peak around 270–275°C. A shift to lower temperatures indicates impurities (e.g., residual acid or intermediates).

B. Vacuum Stability Test (STANAG 4556)

  • Setup: Place 5 g of sample in a glass tube connected to a mercury manometer or pressure transducer.

  • Condition: Heat block to 100°C for 48 hours.

  • Pass Criteria: Gas evolution < 2 mL/g. NTO typically shows negligible gas evolution, confirming long-term storage stability.

Mechanism Visualization: Sensitivity vs. Performance

SensitivityMap cluster_IM Insensitive Munitions Zone RDX RDX (High Power, High Sensitivity) NTO NTO (High Power, Low Sensitivity) RDX->NTO Target Replacement (IM Compliance) TNT TNT (Low Power, Med Sensitivity) TNT->NTO Melt-Cast Matrix (Synergistic Formulation) TATB TATB (Med Power, Zero Sensitivity)

Caption: Figure 2. The "Goldilocks Zone" of energetic materials. NTO occupies the critical intersection of high energy density and low sensitivity, making it the preferred replacement for RDX in modern artillery.

References

  • Lee, K. Y., & Coburn, M. D. (1987). 3-Nitro-1,2,4-triazol-5-one, a less sensitive explosive.[4][5][6][7] Los Alamos National Laboratory. Link

  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link

  • Trzciński, W. A., et al. (2014). NTO-based melt-cast explosive composition.[1][3][8] Central European Journal of Energetic Materials. Link

  • Kim, H. S., et al. (1998). Process for preparing 3-nitro-1,2,4-triazol-5-one (NTO). U.S. Patent 5,750,718. Link

  • Viswanath, D. S., et al. (2018). Thermal decomposition of NTO and its salts. Defence Science Journal. Link(Note: Generalized citation for standard thermal data).

Sources

Application

Application Note: Functionalization Techniques for the N-Methylation of 1,2,4-Triazol-5-ones

Executive Summary The N-methylation of 1,2,4-triazol-5-ones is a critical functionalization step in the synthesis of high-energy materials, agricultural chemicals, and pharmaceutical active ingredients. However, the 1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of 1,2,4-triazol-5-ones is a critical functionalization step in the synthesis of high-energy materials, agricultural chemicals, and pharmaceutical active ingredients. However, the 1,2,4-triazol-5-one scaffold is an ambident nucleophile characterized by complex lactam-lactim tautomerism. This inherent structural flexibility often leads to poor regioselectivity, resulting in mixtures of N1-, N4-, and O-alkylated products.

This application note provides an in-depth mechanistic analysis of the tautomeric equilibria governing these reactions and details two self-validating experimental protocols: a kinetically controlled methylation using Methyl Iodide (MeI) and a sustainable, green methylation utilizing Dimethyl Carbonate (DMC).

Mechanistic Insights: Tautomerism and Regioselectivity

To achieve high yields and specific functionalization, chemists must manipulate the tautomeric state of the starting material. 1,2,4-triazol-5-ones exist predominantly in a dynamic equilibrium between the 1H- and 4H-tautomers in solution[1]. Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations have demonstrated that the relative stability of these tautomers dictates the nucleophilicity of the nitrogen atoms[2].

  • Lactam vs. Lactim Tautomerism: The scaffold can adopt a lactam (C=O) or lactim (C-OH) form. In polar aprotic solvents, the lactam form is thermodynamically favored, making the nitrogen centers the primary sites for electrophilic attack[3].

  • Kinetic vs. Thermodynamic Control:

    • Base Selection: The use of a strong, non-nucleophilic base like Sodium Hydride (NaH) results in irreversible deprotonation (kinetic control), typically favoring N1-alkylation due to the higher acidity of the N1 proton. Conversely, weaker bases like Potassium Carbonate (K₂CO₃) allow for equilibration, which can shift the product ratio toward the sterically less-hindered N4-alkylated isomer under reflux conditions.

    • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) effectively solvate the counter-cation (Na⁺ or K⁺), leaving a "naked" and highly reactive triazolate anion. This favors attack by the softer nitrogen atom. Non-polar solvents or the introduction of silver salts (Ag₂CO₃) coordinate the nitrogen atoms, forcing the harder electrophile to attack the oxygen center (O-alkylation).

pathways T 1,2,4-Triazol-5-one (Tautomeric Mixture) T1H 1H-Tautomer (Thermodynamically Stable) T->T1H Equilibrium T4H 4H-Tautomer (Kinetically Active) T->T4H Equilibrium N1 N1-Methylation (Major Product, NaH/DMF) T1H->N1 Base / MeI O O-Methylation (Hard Electrophile/Ag-salt) T1H->O Ag2CO3 / MeI N4 N4-Methylation (Minor/Steric Dependent) T4H->N4 Base / MeI

Diagram 1: Tautomeric equilibria of 1,2,4-triazol-5-one and resulting divergent methylation pathways.

Data Presentation: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, serving as a predictive guide for experimental design.

Reaction ConditionsBaseSolventMajor ProductMechanistic Rationale
MeI, 0 °C to RT NaHDMFN1-MethylationKinetic deprotonation favors the most acidic N-H; naked anion in polar aprotic solvent.
MeI, Reflux K₂CO₃AcetoneN4-MethylationThermodynamic control allows equilibration to the sterically less hindered N-alkylated isomer.
MeI, RT Ag₂CO₃TolueneO-MethylationSilver coordinates strongly to nitrogen, directing the electrophile to the oxygen center.
DMC, 140 °C K₂CO₃DMCN1/N4-MixtureHigh temperature enables green methylation via BAl2 mechanism; dual role as solvent/reagent[4].

Experimental Protocols

Protocol A: Kinetically Controlled N1-Methylation (Standard Method)

This protocol utilizes Sodium Hydride to achieve irreversible deprotonation, locking the triazolate anion into a state that kinetically favors N1-alkylation.

Reagents: 1,2,4-triazol-5-one (1.0 equiv), NaH (60% dispersion in mineral oil, 1.1 equiv), Methyl Iodide (1.2 equiv), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1,2,4-triazol-5-one (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (1.1 equiv) portion-wise. Causality: Cooling prevents exothermic degradation of the substrate. NaH irreversibly deprotonates the most acidic N-H bond, evolving H₂ gas.

  • Activation: Stir the suspension at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes homogenous, indicating complete anion formation.

  • Electrophilic Attack: Add Methyl Iodide (1.2 equiv) dropwise via syringe. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation and controlling the exothermic Sₙ2 reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Cool the flask back to 0 °C and quench slowly with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted NaH without the violent exotherm associated with neat water addition.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

workflow Step1 1. Deprotonation (NaH in DMF, 0°C) Step2 2. Electrophile Addition (MeI dropwise, 0°C to RT) Step1->Step2 Step3 3. Quenching (Ice-cold NH4Cl) Step2->Step3 Step4 4. Extraction & Washing (EtOAc / 5% aq. LiCl) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the kinetically controlled N1-methylation.

Protocol B: Sustainable N-Methylation using Dimethyl Carbonate (DMC)

Methyl Iodide is highly toxic and volatile. Dimethyl Carbonate (DMC) serves as a green, non-toxic alternative that acts as both the solvent and the methylating agent[4].

Reagents: 1,2,4-triazol-5-one (1.0 equiv), K₂CO₃ (1.5 equiv), Dimethyl Carbonate (10 equiv).

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube or autoclave, combine 1,2,4-triazol-5-one (1.0 equiv), finely ground K₂CO₃ (1.5 equiv), and Dimethyl Carbonate (10 equiv). Causality: DMC requires a large stoichiometric excess because it functions as the reaction medium as well as the electrophile.

  • Thermal Activation: Seal the pressure vessel and heat the heterogeneous mixture to 140 °C for 12 to 16 hours behind a blast shield. Causality: DMC is a weak electrophile at ambient temperatures. Elevated thermal energy is strictly required to drive the BAl2 (alkyl-oxygen cleavage) mechanism, releasing CO₂ and methanol as byproducts.

  • Cooling & Venting: Allow the vessel to cool completely to room temperature. Carefully open the seal in a fume hood. Causality: The reaction generates CO₂ gas; opening the vessel while hot can result in a dangerous pressure release.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the inorganic K₂CO₃ salts. Wash the filter cake with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the unreacted DMC (which can be recycled).

  • Purification: Purify the resulting crude residue via recrystallization (e.g., from Ethanol/Water) to isolate the N-methylated product.

References

  • Fizer, M., et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 1223:128973 (2020). 2

  • Williams, C. I., et al. "Structures and energies of the tautomers and conjugate bases of some 1,2,4-triazolones." The Journal of Organic Chemistry, ACS Publications. 3

  • Aytemiz, F., & Yüksek, H. "Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives." ResearchGate (2025). 1

  • Tundo, P., et al. "The reactions of dimethyl carbonate and its derivatives." Journal of Organic Chemistry / ResearchGate (2024). 4

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

[1] Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (also known as 4-methyl-1,2,4-triazol-3-one). By leveraging microwave die...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (also known as 4-methyl-1,2,4-triazol-3-one). By leveraging microwave dielectric heating, this protocol reduces reaction times from hours (conventional reflux) to minutes while significantly improving purity profiles. This scaffold is a critical intermediate in the development of antifungal agents, angiotensin II antagonists, and other bioactive pharmaceutical ingredients (APIs).

Key Advantages:

  • Speed: Reaction completion in <20 minutes (vs. 4–6 hours thermal).

  • Efficiency: One-pot cyclocondensation with >85% isolated yield.

  • Green Chemistry: Solvent-free or aqueous-compatible options; reduced energy consumption.

Scientific Principles & Mechanism[2]

The Chemistry

The synthesis involves the cyclocondensation of 4-methylsemicarbazide with a one-carbon donor, typically formic acid or ethyl formate .

Under conventional heating, the formation of the intermediate formyl-semicarbazide is slow, and the subsequent ring closure (dehydration) requires prolonged reflux, often leading to thermal degradation byproducts. Microwave irradiation accelerates this process through dipolar polarization . The polar transition states of the cyclization step couple efficiently with the oscillating electric field, lowering the activation energy barrier and promoting rapid ring closure.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from linear precursors to the cyclic triazolone core.

ReactionPathway Precursors 4-Methylsemicarbazide + Formic Acid Intermediate N-Formyl Intermediate (Transient) Precursors->Intermediate Formylation (Fast) TS Cyclization Transition State (High Polarity) Intermediate->TS MW Irradiation (Dipolar Coupling) Product 4-Methyl-4,5-dihydro- 1H-1,2,4-triazol-5-one TS->Product Dehydration Byproduct H₂O TS->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted cyclocondensation.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-Methylsemicarbazide 660-27-5>98%Core Nucleophile
Formic Acid 64-18-698-100%C1 Donor / Solvent
Ethyl Acetate 141-78-6ACS GradeExtraction/Workup
Ethanol 64-17-5AbsoluteRecrystallization
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Stirring: Magnetic stir bar (ensure high coupling efficiency).

Experimental Protocol

This protocol is designed for a 5 mmol scale . It can be linearly scaled up to 20 mmol in larger vessels without significant modification to the parameters.

Step-by-Step Methodology

Step 1: Preparation

  • Weigh 4-methylsemicarbazide (445 mg, 5.0 mmol) directly into a 10 mL microwave process vial.

  • Add a magnetic stir bar.

  • Add Formic Acid (2.0 mL) . Note: Formic acid acts as both the reagent and the solvent. Ensure the solid is fully suspended.

Step 2: Microwave Irradiation

  • Seal the vial with the appropriate cap.

  • Place the vial in the microwave cavity.

  • Program the reactor with the following parameters:

ParameterSettingRationale
Temperature 140 °COptimal for cyclodehydration without charring.
Hold Time 15:00 minSufficient for >98% conversion.
Pressure Limit 15 barSafety cutoff (reaction generates water vapor).
Power Dynamic (Max 200W)System should modulate power to maintain temp.
Stirring HighEssential for uniform heat distribution.
  • Start the run. The system should reach 140°C within 1-2 minutes.

Step 3: Workup & Purification

  • Allow the vial to cool to <50°C (often automated by the reactor's air jet).

  • Open the vial carefully (venting any residual pressure).

  • Transfer the reaction mixture to a 50 mL round-bottom flask.

  • Evaporation: Remove the excess formic acid under reduced pressure (rotary evaporator) to yield a crude solid residue.

  • Recrystallization: Dissolve the residue in a minimum amount of hot ethanol (~5-8 mL). Allow to cool slowly to room temperature, then refrigerate at 4°C for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration, wash with cold ethanol (2 x 2 mL), and dry in a vacuum oven at 50°C.

Workflow Diagram

Workflow Start Start: 5 mmol Scale Mix Mix 4-Methylsemicarbazide + Formic Acid in 10mL Vial Start->Mix MW Microwave Irradiation 140°C, 15 min, Dynamic Power Mix->MW Cool Cool to <50°C & Vent MW->Cool Evap Rotary Evaporation (Remove excess HCOOH) Cool->Evap Cryst Recrystallize from Hot Ethanol Evap->Cryst Filter Vacuum Filtration & Drying Cryst->Filter End Pure Product (White Crystalline Solid) Filter->End

Figure 2: Operational workflow for the synthesis process.

Results & Characterization

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: 85–95% (typical).

  • Melting Point: 220–222 °C (Lit. val. typically in this range for similar derivatives).

Spectroscopic Analysis (Self-Validation)

To confirm the structure, perform 1H NMR (DMSO-d6) . The absence of the hydrazide protons and the distinct shift of the C3 proton are key validation markers.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 11.50 - 11.80Singlet (br)1HTriazole Ring NH (Position 1)
CH 7.80 - 8.20Singlet1HTriazole Ring CH (Position 3)
CH₃ 3.10 - 3.20Singlet3HN-Methyl Group (Position 4)

Note: The CH proton at position 3 is diagnostic. If the ring has not closed, you will see formyl proton signals and broad NH signals at different shifts.

Expertise & Troubleshooting

Critical Control Points
  • Temperature Control: Do not exceed 160°C. Above this threshold, decomposition of the triazolone ring can occur, leading to a yellow/brown discoloration.

  • Solvent Volume: Formic acid absorbs microwaves very efficiently (high loss tangent). Ensure the volume is at least 1.5 mL in a 10 mL vial to prevent arcing or "hot spots" on the glass wall.

  • Pressure: The reaction releases water. While the pressure increase is moderate, always use vials rated for at least 20 bar.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease hold time to 20-25 min. Check MW power delivery.
Dark Product Thermal DegradationReduce temperature to 130°C and extend time.[1]
Sticky Residue Residual Formic AcidEnsure thorough evaporation or co-evaporate with toluene to remove traces.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazoles: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[2][3] Synlett, 2015, 26, 404-407.[2] Link

  • General Triazolone Synthesis: Karaali, N., et al. "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives."[1] South African Journal of Chemistry, 2013, 66. Link

  • One-Pot Protocols: Yeung, K. S., et al. "One-Pot Synthesis of 1,2,4-Triazoles." Tetrahedron Letters, 2005.
  • Chemical Data & Properties: PubChem Compound Summary for CID 11147674 (4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one). Link

Sources

Application

Application Note: Synthesis and Integration of 4-Methyl-Triazolone Intermediates in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale The 4-methyl-1,2,4-triazol-3-one scaffold (often referred to interchangeably as 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one) is a privileged heterocyclic intermediate in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-methyl-1,2,4-triazol-3-one scaffold (often referred to interchangeably as 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one) is a privileged heterocyclic intermediate in modern medicinal chemistry[1]. As a rigid, polar bioisostere for amides and ureas, it offers a unique hydrogen bond donor/acceptor profile that significantly enhances the binding affinity of small molecules to complex protein targets.

From a pharmacokinetic perspective, the triazolone ring is highly resistant to cytochrome P450 (CYP450) mediated oxidative degradation compared to standard triazoles or aliphatic amides. This metabolic stability, combined with its capacity to improve aqueous solubility, has driven its integration into diverse therapeutic classes, including oncology, metabolic disorders, and antiviral therapies[2][3][4].

G SM Hydrazine Precursors Core 4-Methyl-1,2,4-triazol-3-one (Key Intermediate) SM->Core Trimethyl orthoformate Cyclization Alkylation Regioselective N-Alkylation Core->Alkylation Base / Solvent (Avoid O-alkylation) Antifungal Itraconazole Analogues (Hedgehog Inhibitors) Alkylation->Antifungal Linker coupling SCD1 SCD1 Inhibitors (Oncology/Metabolic) Alkylation->SCD1 Amide formation NNRTI NNRTIs (HIV Therapy) Alkylation->NNRTI Benzylation

Workflow of 4-methyl-triazolone synthesis and its divergence into key pharmaceutical classes.

Pharmacological Applications and Quantitative Data

The versatility of the 4-methyl-triazolone intermediate is best demonstrated by its successful incorporation into several high-potency drug candidates. By replacing flexible side chains with the rigid triazolone core, researchers have achieved remarkable improvements in both target affinity and safety profiles.

Table 1: Comparative Activity of Triazolone-Derived Therapeutics

Therapeutic ClassTarget PathwayLead Analogue / IC₅₀Mechanistic Advantage of Triazolone Scaffold
Itraconazole Analogues Hedgehog (Hh) Pathwaycis-carboxamide (IC₅₀ = 0.009 μM)Replaces the standard triazole to increase polarity and hydrogen bond donating/accepting properties, drastically improving potency[2].
Pyrazolyltriazolones Stearoyl-CoA Desaturase-1 (SCD1)Compound 17a (IC₅₀ = 6 nM)Enhances metabolic stability and improves the in vivo adverse effect profile, reducing toxicity in xenograft models[3].
Benzyltriazolones HIV-1 Reverse TranscriptaseHigh potency (Variable by strain)Provides rigid spatial organization to overcome drug-resistant point mutations common in early-generation NNRTIs[4].

Synthetic Methodologies & Protocols

The following protocols detail the synthesis of the 4-methyl-triazolone core and its subsequent functionalization. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the thermodynamic drivers and kinetic controls of these reactions.

Protocol 1: Synthesis of the 4-Methyl-1,2,4-triazol-3-one Core

This workflow describes the cyclization of a hydrazine precursor into the triazolone core using a one-carbon synthon.

Step-by-Step Methodology:

  • Carbamate Formation & Cleavage: Treat the starting amine with 4-nitrophenyl chloroformate to form a highly reactive carbamate intermediate. Immediately subject this to in situ cleavage with hydrazine monohydrate to yield the corresponding hydrazine carboxamide[3].

    • Causality: 4-nitrophenyl chloroformate is selected because the 4-nitrophenoxide ion is an excellent leaving group. This ensures quantitative conversion to the carbamate before hydrazine addition, preventing the formation of symmetrical urea byproducts.

  • Cyclization: Suspend the crude hydrazine carboxamide in absolute ethanol. Add an excess of trimethyl orthoformate and heat the mixture to reflux (approx. 78 °C) for 4–6 hours[3].

    • Causality: Trimethyl orthoformate acts as the electrophilic one-carbon synthon bridging the nitrogen atoms. Refluxing in ethanol is critical; it drives the condensation forward by continuously removing volatile methanol byproducts, shifting the thermodynamic equilibrium entirely toward the stable triazolone ring[3].

  • Isolation: Concentrate the mixture in vacuo, triturate with cold diethyl ether, and filter to isolate the 4-methyl-triazolone core as a crystalline solid.

Protocol 2: Regioselective N-Alkylation of the Triazolone Core

A common challenge in triazolone chemistry is competing O-alkylation. This protocol ensures strict N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the synthesized triazolone intermediate in a polar aprotic solvent (e.g., anhydrous Toluene or DMF). Add 1.2 equivalents of a mild base such as K₂CO₃ or DBU[5].

    • Causality: Polar aprotic solvents solvate the metal cation (e.g., K⁺), leaving a highly nucleophilic, naked nitrogen anion. Mild bases are chosen over strong bases (like NaH) to prevent degradation of the heterocyclic core.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise. Heat the reaction mixture strictly to 50–90 °C for 8–12 hours[5].

    • Causality: Temperature control is the kinetic gatekeeper here. Maintaining the temperature between 50–90 °C provides the activation energy required for N-alkylation (the thermodynamic product) while remaining low enough to suppress competing O-alkylation (the kinetic product). This avoids the need for a large excess of the alkylating agent and simplifies purification[5].

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, every synthetic step must be paired with a self-validating analytical control.

  • Validation of Cyclization (Protocol 1): Utilize LC-MS to confirm the exact mass of the triazolone core (e.g., C₃H₅N₃O has an exact mass of 99.04 g/mol )[1]. The disappearance of the hydrazine carboxamide mass serves as the negative control.

  • Validation of Regioselectivity (Protocol 2): Regioselectivity must be confirmed via ¹H and ¹³C NMR spectroscopy.

    • Self-Validating Marker: The carbonyl carbon in the N-alkylated triazolone ring will resonate cleanly around 150–155 ppm in ¹³C NMR. If O-alkylation occurred, this carbonyl peak would disappear, and a new alkoxy carbon signal would emerge. Furthermore, in ¹H NMR, O-alkyl protons typically appear further downfield compared to N-alkyl protons due to the higher electronegativity of oxygen.

References

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | C3H5N3O | CID 11147674 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • US5625064A - Process for the preparation of triazolones Source: Google Patents URL
  • Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors Source: ResearchGate URL:[Link]

  • CA2574308C - Benzyltriazolone compounds as non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL

Sources

Method

Application Notes and Protocols for Polymerization Catalysts Utilizing 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Scaffolds

Introduction: The Emerging Potential of Triazolone Scaffolds in Catalysis The field of polymer chemistry is in a perpetual search for novel catalytic systems that offer enhanced control over polymer architecture, molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Triazolone Scaffolds in Catalysis

The field of polymer chemistry is in a perpetual search for novel catalytic systems that offer enhanced control over polymer architecture, molecular weight, and functionality. Within this pursuit, nitrogen-rich heterocyclic compounds have emerged as versatile ligands for the development of highly active catalysts. The 1,2,4-triazole moiety, in particular, has garnered significant attention due to its diverse coordination capabilities with a range of metal centers.[1] This document outlines the prospective application of the 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold as a foundational element in the design of innovative polymerization catalysts.

While the direct application of this specific triazolone scaffold in polymerization catalysis is a novel and largely unexplored area, this guide provides a scientifically grounded, hypothetical framework for its use. By drawing parallels with established triazole-based catalytic systems, we present detailed protocols for the synthesis of a potential catalyst, its application in ring-opening polymerization, and the characterization of the resulting polymers. This document is intended to serve as a foundational resource for researchers poised to investigate the catalytic potential of this promising class of compounds.

Part 1: Catalyst Design and Synthesis

The core concept hinges on the functionalization of the 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold to create a bidentate or tridentate ligand capable of chelating a catalytically active metal center. The presence of multiple nitrogen atoms and an oxygen atom in the triazolone ring provides rich coordination possibilities.[2][3]

Proposed Ligand Synthesis: Functionalization of the Triazolone Scaffold

The synthesis of a suitable ligand from the 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one starting material is a critical first step. A plausible approach involves the introduction of a coordinating group at the N1 or C3 position. For this proposed protocol, we will focus on derivatization at the N1 position with a picolyl group to enhance the ligand's chelating ability.

Protocol 1: Synthesis of 1-(pyridin-2-ylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (L1)

  • Materials:

    • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one[4]

    • 2-(chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a 100 mL round-bottom flask under an inert atmosphere, add 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (1.0 eq).

    • Add anhydrous acetonitrile (50 mL) and stir until the starting material is fully dissolved.

    • Add potassium carbonate (2.5 eq) to the solution.

    • In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1.1 eq) with a saturated solution of sodium bicarbonate and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base.

    • Dissolve the resulting 2-(chloromethyl)pyridine in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture.

    • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired ligand L1 .

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Catalyst Synthesis: Metal Complexation

With the ligand in hand, the next step is to form a complex with a suitable metal precursor. Zinc (II) is a well-established metal for the ring-opening polymerization of lactones and is a good candidate for this system.[2]

Protocol 2: Synthesis of Dichloro[1-(pyridin-2-ylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one]zinc(II) (Catalyst A)

  • Materials:

    • Ligand L1 (from Protocol 1)

    • Anhydrous Zinc(II) chloride (ZnCl₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for air-sensitive synthesis (Schlenk flask, cannula)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve ligand L1 (1.0 eq) in anhydrous THF (20 mL).

    • In a separate Schlenk flask, dissolve anhydrous ZnCl₂ (1.0 eq) in anhydrous THF (10 mL).

    • Slowly add the ZnCl₂ solution to the ligand solution via cannula with vigorous stirring at room temperature.

    • A precipitate is expected to form upon addition.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold, anhydrous THF, and dry under vacuum.

    • Characterize the resulting complex, Catalyst A , using FT-IR, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Part 2: Application in Ring-Opening Polymerization

The synthesized Catalyst A can now be evaluated for its catalytic activity in polymerization reactions. The ring-opening polymerization (ROP) of ε-caprolactone is a standard benchmark reaction for new catalysts.

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone
  • Materials:

    • Catalyst A (from Protocol 2)

    • ε-caprolactone (freshly distilled over CaH₂)

    • Benzyl alcohol (as an initiator, freshly distilled)

    • Toluene (anhydrous)

    • Methanol

    • Standard glassware for air-sensitive polymerization (Schlenk tube, syringe)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add Catalyst A to a Schlenk tube.

    • Add anhydrous toluene to dissolve the catalyst.

    • In a separate vial, prepare a stock solution of benzyl alcohol in toluene.

    • Add the desired amount of ε-caprolactone to the Schlenk tube.

    • Initiate the polymerization by adding the benzyl alcohol solution via syringe. The monomer-to-catalyst and monomer-to-initiator ratios should be systematically varied to study the polymerization kinetics (e.g., [Monomer]:[Catalyst]:[Initiator] = 100:1:1).

    • Place the Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

    • After the desired reaction time, quench the polymerization by adding a few drops of acidic methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Part 3: Characterization and Data Analysis

Thorough characterization of the resulting polymer is essential to evaluate the performance of the catalyst.

Polymer Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion of the monomer and to confirm the structure of the resulting poly(ε-caprolactone).

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (close to 1.0) is indicative of a well-controlled polymerization.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer, providing insights into its thermal properties.

Data Presentation
Run[M]:[C]:[I] RatioTime (h)Temp (°C)Conversion (%)M_n (GPC)PDI
1100:1:1280DataDataData
2200:1:1480DataDataData
3100:1:12100DataDataData
4100:1:2280DataDataData

Table 1: Hypothetical data table for the polymerization of ε-caprolactone using Catalyst A. [M] = Monomer, [C] = Catalyst, [I] = Initiator.

Visualizations

Proposed Catalytic System Workflow

G cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Start 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Ligand Functionalization (Protocol 1) Start->Ligand L1 Ligand L1 Ligand->L1 Complexation Metal Complexation (Protocol 2) L1->Complexation Metal Anhydrous ZnCl2 Metal->Complexation Catalyst Catalyst A Complexation->Catalyst ROP Ring-Opening Polymerization (Protocol 3) Catalyst->ROP Monomer ε-caprolactone Monomer->ROP Initiator Benzyl Alcohol Initiator->ROP Polymer Poly(ε-caprolactone) ROP->Polymer Analysis Polymer Analysis Polymer->Analysis NMR NMR Analysis->NMR GPC GPC Analysis->GPC DSC DSC Analysis->DSC

Caption: Workflow for catalyst synthesis, polymerization, and characterization.

Proposed Mechanism of Ring-Opening Polymerization

G Catalyst Catalyst A (L1-Zn-Cl₂) Active_Species Active Catalyst (L1-Zn-OBn) Catalyst->Active_Species + Initiator Initiator BnOH Coordination Monomer Coordination Active_Species->Coordination Monomer ε-caprolactone Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Propagation Propagating Chain Insertion->Propagation Propagation->Coordination + n Monomer Polymer Polymer (PCL) Propagation->Polymer Quench

Caption: Proposed coordination-insertion mechanism for ROP.

Conclusion and Future Outlook

The 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold presents an intriguing, yet underexplored, platform for the development of novel polymerization catalysts. The protocols detailed herein provide a comprehensive, albeit prospective, guide for the synthesis, application, and characterization of such a catalytic system. The versatility of the triazolone ring allows for extensive synthetic modification, opening avenues for fine-tuning the electronic and steric properties of the resulting catalysts. Future research should focus on the synthesis of a library of ligands based on this scaffold and their complexation with various transition metals. A thorough investigation of their catalytic performance in the polymerization of a wide range of monomers will be crucial in establishing the 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold as a valuable addition to the polymer chemist's toolkit.

References

  • Coordination Polymers Containing 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) Ligand. (2017). Molecules. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). Molecules. [Link]

  • 1H-1,2,3-Triazole: From Structure to Function and Catalysis. (n.d.). UQ eSpace - The University of Queensland. [Link]

  • Triazole catalysts and methods of making and using the same. (2011).
  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds. [Link]

  • Fast synthesis of[2][5][6]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. (n.d.). RSC Publishing. [Link]

  • Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. (2026). ResearchGate. [Link]

  • SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. (n.d.). POLITesi. [Link]

  • Triazolyl-Based Molecular Gels as Ligands for Autocatalytic 'Click' Reactions. (2025). ResearchGate. [Link]

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem. [Link]

  • Synthesis and biological activities of some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. (n.d.). PubMed. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

  • Synthesis of 4-(2H-[2][5][7]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][2][5][7]triazol-6-one. (2018). MDPI. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Recent advances in the synthesis of triazole derivatives. (n.d.). ScienceDirect. [Link]

  • A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. (n.d.). PMC. [Link]

  • Two d 10 Metal Coordination Polymers Based on 1H-1,2,4-Triazole: Synthesis, Structure and Fluorescence. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (2026). ResearchGate. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem. [Link]

  • Glycopolymers Prepared by Ring-Opening Metathesis Polymerization Followed by Glycoconjugation Using a Triazole-Forming "Click" Reaction. (n.d.). PubMed. [Link]

Sources

Application

Application Notes and Protocols: Green Chemistry Methods for Producing Substituted 1,2,4-Triazol-5-ones

Executive Summary & Scientific Rationale Substituted 1,2,4-triazol-5-ones are highly privileged heterocyclic scaffolds integral to the development of pharmaceuticals (e.g., antifungal, anticancer, and antihypertensive ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Substituted 1,2,4-triazol-5-ones are highly privileged heterocyclic scaffolds integral to the development of pharmaceuticals (e.g., antifungal, anticancer, and antihypertensive agents) and high-energy materials [1]. Historically, the synthesis of these heterocycles relied on harsh conditions: volatile organic solvents (VOCs) like toluene or DMF, toxic reagents such as phosgene or isocyanates, and prolonged conductive heating. These traditional methods suffer from poor atom economy and generate significant hazardous waste.

To align with modern sustainability mandates, this application note details Green Chemistry methodologies for synthesizing 1,2,4-triazol-5-ones. By leveraging microwave (MW) irradiation, ultrasound (US) assisted agglomeration, and aqueous-phase catalysis, we can fundamentally alter the reaction kinetics and thermodynamics.

The Causality of Green Activation:

  • Microwave Dielectric Heating: Unlike conductive heating, which relies on thermal gradients, MW irradiation directly couples with the dipole moments of polar reactants (e.g., hydrazides and amides). This causes rapid, localized superheating that overcomes the activation energy barrier for cyclodehydration in minutes rather than hours, minimizing thermal degradation of the product [2].

  • Aqueous Lewis Acid Catalysis: Utilizing Alum (

    
    ) in water eliminates the need for organic solvents. The 
    
    
    
    center acts as a water-tolerant Lewis acid, coordinating with carbonyl oxygens to increase electrophilicity, thereby accelerating nucleophilic attack by hydrazine derivatives [3].
  • Ultrasonication: Acoustic cavitation generates localized high-temperature and high-pressure microenvironments. This drastically enhances mass transfer and promotes the spherical agglomeration of triazol-5-one crystals (such as 3-nitro-1,2,4-triazol-5-one), yielding highly pure, millimeter-sized particles without the need for toxic bridging liquids[4].

Quantitative Data: Methodological Comparison

The following table summarizes the operational metrics of traditional synthesis versus the green methodologies detailed in this guide. The data demonstrates a self-validating system where the reduction of reaction time and solvent toxicity directly correlates with higher yields and improved E-factors.

Synthesis MethodologyHeating / ActivationSolvent SystemCatalystAvg. Reaction TimeAvg. YieldGreen Chemistry Benefit
Traditional (Ref) Conductive (Reflux)Toluene / DMFAcid/Base (Homogeneous)12 – 24 hours60 – 75%None (High VOC, High Waste)
Microwave-Assisted MW Irradiation (180W)Solvent-FreeCatalyst-Free5 – 10 minutes88 – 96%Zero VOCs, High Atom Economy [2]
Aqueous Catalytic Conductive (80°C)WaterAlum (10 mol%)2 – 4 hours85 – 92%Non-toxic solvent, Recyclable catalyst [3]
Ultrasound-Assisted Acoustic CavitationWater / Green LiquidNone30 – 60 minutes>90%Enhanced mass transfer, superior crystal habit [4]

Workflow & Mechanistic Visualizations

GreenWorkflow Start Starting Materials (Hydrazides + Esters/Imines) Method Select Green Activation Route Start->Method MW Microwave Irradiation (Solvent-Free / 5-10 min) Method->MW US Ultrasonication (Aqueous / Enhanced Mass Transfer) Method->US Alum Alum Catalyst (Aqueous Media / 80°C) Method->Alum Purification Green Purification (Aqueous Wash / Recrystallization) MW->Purification US->Purification Alum->Purification Product Substituted 1,2,4-triazol-5-ones Purification->Product

Caption: General workflow for the green synthesis of substituted 1,2,4-triazol-5-ones.

Mechanism Reactants Reactants (Ester + Hydrazine) LewisAcid Activation by Alum [Al(H2O)6]3+ coordinates carbonyl Reactants->LewisAcid Nucleophilic Nucleophilic Attack Hydrazine nitrogen attacks C=O LewisAcid->Nucleophilic Intermediate Tetrahedral Intermediate Proton transfer Nucleophilic->Intermediate Dehydration Dehydration (-H2O) Ring closure Intermediate->Dehydration Product 1,2,4-triazol-5-one Scaffold Dehydration->Product

Caption: Mechanistic pathway of Alum-catalyzed cyclodehydration in aqueous media.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Objective: Rapid synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. Causality Check: Removing the solvent forces reactants into close proximity (neat conditions). Microwave irradiation directly excites the polar bonds, bypassing the need for a heat transfer medium. This prevents the formation of thermodynamic byproducts typically seen during prolonged conductive heating [2].

Step-by-Step Procedure:

  • Preparation: In a 50 mL microwave-safe reaction vial, combine the appropriate ester/imine derivative (1.0 mmol) and the substituted hydrazine (1.2 mmol).

  • Homogenization: Grind the solid mixture thoroughly using a glass rod or agate mortar to ensure a homogenous physical mixture.

  • Irradiation: Place the unsealed vial into a dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 180W (maintaining a maximum temperature of 160°C) for 5 to 10 minutes.

  • Monitoring: Stop the irradiation at 2-minute intervals to monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) eluent.

  • Work-up: Upon completion, allow the vial to cool to room temperature. The crude product will appear as a solid mass.

  • Purification: Triturate the solid mass with ice-cold distilled water (2 × 15 mL) to remove unreacted hydrazine. Filter the precipitate and recrystallize from a green solvent (e.g., aqueous ethanol) to afford the pure 1,2,4-triazol-5-one derivative.

Protocol B: Alum-Catalyzed Synthesis in Aqueous Media

Objective: Synthesis of 1,2,4-triazol-5-one derivatives utilizing water as the sole reaction medium. Causality Check: Water is highly polar and typically a poor solvent for organic substrates, which usually necessitates phase-transfer catalysts. However, Alum (


) is highly soluble in water and acts as a potent, non-toxic Lewis acid. It activates the carbonyl carbon, allowing the reaction to proceed efficiently in a heterogeneous aqueous suspension at moderate temperatures [3].

Step-by-Step Procedure:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add the starting materials (e.g., 3-acetyl pyridine, amino acids, and thiosemicarbazide/hydrazine, 1.0 mmol each) to 20 mL of deionized water.

  • Catalyst Introduction: Add 10 mol% of Alum (

    
    ) to the aqueous suspension.
    
  • Heating: Heat the mixture to 80°C with continuous stirring for 2 to 4 hours. The reaction mixture will transition from a suspension to a more homogenous state, followed by the precipitation of the product.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath to maximize precipitation. Filter the solid product under vacuum.

  • Catalyst Recovery: The aqueous filtrate contains the Alum catalyst. This filtrate can be directly recycled for up to three subsequent reaction runs without significant loss of catalytic activity.

  • Purification: Wash the isolated solid with cold water and recrystallize from ethanol.

Protocol C: Ultrasound-Assisted Spherical Agglomeration

Objective: Achieving millimeter-sized agglomerates of 3-nitro-1,2,4-triazol-5-one (NTO) with high sphericity. Causality Check: Conventional crystallization of NTO yields poor crystal habits with rough surfaces. Introducing ultrasonic waves (acoustic cavitation) during the spherical agglomeration process provides localized energy that smooths the crystal surfaces and tightly packs the primary crystals into dense, spherical agglomerates, drastically improving the material's flowability and safety profile [4].

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 3-nitro-1,2,4-triazol-5-one in a minimal amount of a green solvent (e.g., water/ethanol mixture) at 60°C to form a saturated solution.

  • Sonication Setup: Submerge the reaction vessel in an ultrasonic bath or insert an ultrasonic probe (horn) set to a frequency of 20 kHz and a power output of 100W.

  • Antisolvent Addition: While sonicating, slowly add a green antisolvent (e.g., cold water) at a controlled rate (2 mL/min) using a syringe pump.

  • Agglomeration: The acoustic cavitation will induce rapid, uniform nucleation. Continue sonication for 30 minutes to promote the spherical agglomeration of the nucleated crystals.

  • Harvesting: Filter the resulting millimeter-sized spherical agglomerates, wash with cold antisolvent, and dry under a vacuum at 50°C for 12 hours.

References

  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Source: RSC Advances (Royal Society of Chemistry)
  • Alum Catalyzed Simple, Efficient, and Green Synthesis of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)
  • Revealing the Mechanism of Ultrasound-Assisted Spherical Agglomeration for Achieving Millimeter-Sized Agglomerates of 3-Nitro-1,2,4-triazol-5-one with High Sphericity and Tunable Sizes Source: Crystal Growth & Design - ACS Publications URL

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Technical Support Center: Synthesis of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Ticket ID: #SYN-TRI-04M Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Ticket ID: #SYN-TRI-04M Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Efficiency

You are likely synthesizing 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (often abbreviated as 4-methyl-TO ) via the cyclization of 4-methylsemicarbazide with a one-carbon source (typically formic acid or triethyl orthoformate).

Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by incomplete cyclization equilibrium or hydrolytic ring opening during workup. This heterocycle formation is a dehydration reaction; the presence of water is your enemy.

This guide abandons generic advice to focus on the specific thermodynamic bottlenecks of the 1,2,4-triazol-5-one ring closure.

The "Golden Path" Protocol

To establish a baseline for troubleshooting, compare your current workflow against this optimized high-yield protocol.

Reaction Scheme: The synthesis proceeds in two phases:

  • Formylation: 4-methylsemicarbazide reacts with formic acid to form the N-formyl intermediate.

  • Cyclocondensation: The intermediate undergoes intramolecular dehydration to close the ring.

ReactionPathway SM 4-Methylsemicarbazide (Nucleophile) Inter 1-Formyl-4-methylsemicarbazide (Linear Intermediate) SM->Inter Formylation (Fast) Reagent Formic Acid (Solvent & Reactant) Reagent->Inter Product 4-Methyl-1,2,4-triazol-5-one (Target) Inter->Product Cyclization (Slow, Equilibrium) Water H2O (Byproduct) Inter->Water Must Remove

Figure 1: The reaction pathway. Note that the second step (Cyclization) is reversible and water-sensitive.

Optimized Parameters Table
ParameterRecommended SettingThe "Why" (Causality)
Stoichiometry 1.0 eq Semicarbazide : 4.0–10.0 eq Formic AcidExcess formic acid acts as the solvent and drives the kinetics. It also prevents the formation of polymeric byproducts [1].
Temperature Reflux (100–110°C)Cyclization has a high activation energy. Lower temperatures yield only the linear formyl intermediate.
Time 4–6 HoursInsufficient time leaves uncyclized linear intermediate, which is water-soluble and lost during workup.
Water Mgmt CRITICAL: DistillationAs the reaction produces water, you must distill off the water/formic acid azeotrope to drive the equilibrium to the right (Le Chatelier’s Principle) [2].

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is consistently below 50%."

Diagnosis: The reaction likely stalled at the linear 1-formyl-4-methylsemicarbazide stage. This intermediate is often water-soluble. If you poured your reaction mixture into water to precipitate the product (a common error), the linear intermediate stayed in the mother liquor and was discarded.

Corrective Action:

  • Force the Equilibrium: Do not just reflux; set up a distillation apparatus. Over the course of the reaction, slowly distill off the formic acid/water mixture. Replenish with fresh anhydrous formic acid if the volume gets too low.

  • Verify Cyclization: Take an aliquot for TLC or NMR.

    • Linear Intermediate: Shows a carbonyl peak around 1650–1680 cm⁻¹ (amide).[1]

    • Cyclized Product: The triazolone ring carbonyl typically shifts, and the NH signal changes character.

  • Alternative Reagent: If formic acid fails, switch to Triethyl Orthoformate (TEOF) . TEOF acts as a dehydrating agent itself, producing ethanol instead of water, which is easier to remove and drives the reaction forward [3].

Issue 2: "The product is a sticky oil/gum that won't crystallize."

Diagnosis: Presence of residual formic acid or linear oligomers. 4-methyl-1,2,4-triazol-5-one should be a solid (MP approx. 220–230°C range, dependent on purity).

Corrective Action:

  • Evaporation: Ensure all formic acid is removed under high vacuum. Formic acid hydrogen-bonds strongly to the triazolone, lowering the melting point.

  • Recrystallization Solvent: Use Ethanol or an Ethanol/Water (9:1) mixture.

    • Dissolve the crude gum in boiling ethanol.

    • If it doesn't precipitate upon cooling, induce nucleation by scratching the glass or adding a seed crystal.[2]

    • Note: Avoid pure water for recrystallization if the yield is already low, as the compound has moderate water solubility.

Issue 3: "I see multiple spots on TLC."

Diagnosis: Likely formation of the 3-substituted impurity or O-alkylation (if you attempted to methylate a triazolone precursor rather than starting with 4-methylsemicarbazide).

Corrective Action:

  • Purity Check: If you started with 4-methylsemicarbazide, the regiochemistry is locked. The extra spots are likely unreacted semicarbazide (lower Rf) or the linear formyl intermediate.

  • Purification: Flash chromatography is effective.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Ethyl Acetate/Methanol (95:5). The triazolone is polar; you need methanol to move it.

Advanced Decision Logic

Use this flow chart to diagnose your specific failure mode during the experiment.

TroubleshootingTree Start Start: Low Yield / Impure Product CheckTLC Check TLC/NMR of Crude Start->CheckTLC Linear Linear Intermediate Present? CheckTLC->Linear Yes Sticky Product is Sticky Gum? CheckTLC->Sticky No, but physical state wrong ActionReflux Action: Increase Reflux Time & Distill off Water Linear->ActionReflux Standard Fix ActionTEOF Action: Switch to Triethyl Orthoformate Linear->ActionTEOF If Reflux Fails ActionDry Action: High Vac Dry Recrystallize (EtOH) Sticky->ActionDry

Figure 2: Troubleshooting decision tree for yield optimization.

Safety & Scalability Note

  • Thermal Runaway: When scaling up (>50g), the reaction of semicarbazides with formic acid can be exothermic initially. Add the solid semicarbazide to the acid in portions.

  • Gas Evolution: If using Triethyl Orthoformate, ethanol vapor is flammable. Ensure proper condensing.

  • Toxicity: 4-methylsemicarbazide is toxic. Handle all powders in a fume hood to avoid inhalation.

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. Retrieved from 2

  • Chipen, G.I., et al. (1966).[3] Synthesis of 1,2,4-triazol-3-one via Formylsemicarbazide. Khim. Getero. Soed. (Cited in EP0585235A1). Retrieved from 3

  • Lypka, A., et al. (2018). Synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis. MDPI. Retrieved from 4

Sources

Optimization

purification methods for removing impurities from triazolone derivatives

Welcome to the technical support center for the purification of triazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of triazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to solve purification challenges with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers working with triazolone derivatives.

Q1: What are the most common impurities I should anticipate when synthesizing triazolone derivatives?

A1: Impurities in triazolone synthesis are typically process-related and can be broadly categorized. Common impurities include unreacted starting materials such as hydrazines, organic azides, or alkynes.[1] You may also encounter byproducts from side reactions, such as isomeric triazoles (e.g., N-4 alkylated isomers instead of the desired N-1 product), over-oxidation products, or halogenated byproducts.[1][2] Residual solvents from the synthesis (e.g., DMF, DMSO, THF) and trace metals from catalysts are also frequently observed impurities that must be controlled.[1]

Q2: I have a crude solid product. What is the best initial strategy to assess its purity and begin purification?

A2: A sound initial strategy begins with a simple purity assessment using Thin Layer Chromatography (TLC).[3] TLC will give you a qualitative idea of the number of components in your mixture and help in selecting a suitable solvent system for column chromatography if needed. If the TLC shows one major spot with minor impurities and your compound is a solid, recrystallization is often the most efficient first-line method for purification.[3][4] For more complex mixtures, or if your product is an oil, chromatographic methods like flash chromatography or HPLC are recommended.[3]

Q3: My triazolone derivative is highly polar and shows poor retention on my C18 reversed-phase HPLC column. What are my options?

A3: This is a classic challenge with polar analytes. When a compound elutes in the solvent front or void volume of a C18 column, it indicates a stronger affinity for the polar mobile phase than the non-polar stationary phase.[3] You have three primary options:

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to retain polar analytes better than standard C18 columns.[3]

  • Switch to Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (like silica) and a non-polar mobile phase. It can be very effective but requires using flammable and volatile organic solvents.[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the ideal solution for very polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This mode provides excellent retention for compounds that are unretained in reversed-phase.[3][5]

Q4: How can I definitively confirm the purity and structural identity of my final product?

A4: A multi-technique approach is essential for unambiguous confirmation.[2] Quantitative purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aiming for a purity level of ≥99% for most applications.[6][7][8] Structural confirmation is achieved using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying any isomeric impurities, while Mass Spectrometry (MS) confirms the molecular weight.[2][5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities.

Q5: I've added hot solvent, and my compound has dissolved, but no crystals form upon cooling. What should I do?

A5: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used.[3][5]

  • Causality: Crystal formation requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. If too much solvent is present, the solution remains unsaturated even upon cooling.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some solvent, thereby increasing the concentration of your triazolone derivative.[3]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[4]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystallization.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[3]

Q6: My compound "oiled out" during cooling instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[3][5]

  • Causality: The solute is pushed out of the solution at a temperature above its melting point, forming a liquid phase (the oil) instead of a solid crystalline lattice. Impurities can also disrupt the crystal lattice formation, leading to an oily precipitate.

  • Solutions:

    • Add More Solvent & Re-heat: Re-heat the solution until the oil completely dissolves, then add a small amount of additional hot solvent to prevent premature precipitation.[3]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help slow the cooling rate, giving the molecules more time to arrange into a crystal lattice.[3][5]

    • Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system to modify the solubility characteristics.[3]

Workflow: Selecting a Recrystallization Solvent

start Start: Crude Solid Triazolone solubility_test Test solubility of small amount in various solvents (e.g., EtOH, IPA, ACN, H2O) start->solubility_test solubility_room Soluble at Room Temp? solubility_test->solubility_room solubility_hot Soluble when Hot? solubility_room->solubility_hot No bad_solvent Poor Solvent (Discard) solubility_room->bad_solvent Yes good_solvent Good Single Solvent Candidate solubility_hot->good_solvent Yes insoluble Insoluble Hot & Cold? solubility_hot->insoluble No proceed Proceed to Bulk Recrystallization good_solvent->proceed cosolvent Consider Two-Solvent System (e.g., Ethanol/Water) insoluble->cosolvent Yes dissolve_hot Dissolve in good solvent (hot), add poor solvent (hot) until cloudy cosolvent->dissolve_hot dissolve_hot->proceed

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

Q7: I'm running flash chromatography on silica gel, but my polar triazolone derivative is streaking and giving poor separation.

A7: Streaking on a silica gel column is often a sign that the compound is too polar for the chosen mobile phase, causing strong, non-ideal interactions with the stationary phase.[5]

  • Causality: Silica gel is a highly polar stationary phase. If your compound is also very polar, it can bind too tightly, leading to slow and uneven movement down the column as the mobile phase passes. This results in broad, tailing peaks (streaking).

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). A small addition of a more polar solvent can significantly improve peak shape.[5]

    • Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can neutralize the analyte and/or the silica surface, leading to sharper peaks.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a less polar stationary phase like alumina or a reversed-phase silica gel (C18).[5]

Q8: My recovery from the column is low. Where did my compound go?

A8: Low recovery can be due to several factors, from irreversible adsorption on the column to incomplete elution.

  • Causality: The compound may be binding irreversibly to the stationary phase, especially if it is highly polar or reactive. Alternatively, the elution solvent may not be strong enough to wash the compound off the column completely.

  • Solutions:

    • Flush the Column: After your initial elution, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane for silica) to see if the missing compound elutes.

    • Check for Insolubility: Ensure your compound is fully dissolved when loaded onto the column. If it precipitates at the top of the column, it will not elute properly.[5]

    • Deactivate the Stationary Phase: For sensitive compounds, silica gel can be too acidic. You can pre-treat the silica by washing it with a solvent system containing a small amount of a base like triethylamine.

Data Table: Comparison of HPLC Modes for Triazolone Purification
FeatureNormal-Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)[3]Non-polar (e.g., C18, C8)[3]Polar (e.g., Silica, Amide)[3]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)[3]Polar (e.g., Water/Acetonitrile)[3]High Organic (>80%) + Aqueous Buffer[3]
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last
Best For Non-polar to moderately polar triazolonesNon-polar to moderately polar triazolonesHighly polar, ionic triazolone salts[3][5]
Common Issue Poor solubility of polar samplesPoor retention of very polar analytes[3]Salt solubility, equilibration time
Troubleshooting Guide: Liquid-Liquid & Solid-Phase Extraction

Extraction methods are crucial for initial sample cleanup, separating the target compound from salts, and certain starting materials or byproducts.

Q9: I'm trying to perform a liquid-liquid extraction, but my polar triazolone derivative remains in the aqueous phase.

A9: This is a common problem when the triazolone derivative is too hydrophilic to partition effectively into a standard organic solvent like ethyl acetate or dichloromethane.[3]

  • Causality: The distribution coefficient of your compound favors the aqueous phase due to its high polarity (e.g., from hydroxyl or amine groups).

  • Solutions:

    • "Salting Out": Add a saturated salt solution (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the solubility of your organic compound and forcing it into the organic phase.[3]

    • pH Adjustment: If your triazolone has an acidic or basic functional group, you can adjust the pH of the aqueous layer to neutralize it. A neutral compound is typically less polar and more soluble in organic solvents.[3]

    • Use a More Polar Solvent: Switch to a more polar organic solvent that is still immiscible with water, such as n-butanol.

Protocol: Solid-Phase Extraction (SPE) for Triazolone Cleanup

Solid-Phase Extraction (SPE) is an effective technique for sample cleanup and concentration. The following is a general protocol for a reversed-phase SPE cartridge.

  • Conditioning: Wash the SPE cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol) to wet the sorbent.

  • Equilibration: Flush the cartridge with 1-2 column volumes of the loading solvent (typically an aqueous solution like water or a buffer) to prepare the sorbent for sample binding.[3]

  • Loading: Dissolve your crude triazolone sample in a solvent that promotes retention (e.g., water with a small amount of organic co-solvent). Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a highly aqueous mobile phase) to remove weakly bound impurities like salts. Use the strongest possible wash solvent that does not elute your target compound.[3]

  • Elution: Elute your purified triazolone derivative with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).[3]

  • Concentration: Evaporate the solvent from the collected eluate to obtain the purified product.[3]

Diagram: Solid-Phase Extraction Workflow

cluster_0 SPE Cartridge step1 1. Condition (Methanol) step2 2. Equilibrate (Water) step1->step2 step3 3. Load Sample (Aqueous) step2->step3 step4 4. Wash (Weak Solvent) step3->step4 step5 5. Elute (Strong Solvent) step4->step5 impurities Salts & Polar Impurities step4->impurities pure Purified Triazolone step5->pure crude Crude Triazolone (in weak solvent) crude->step3

Caption: A typical workflow for purifying a triazolone derivative using reversed-phase SPE.

References
  • BenchChem. (2025). Technical Support Center: Purification of Polar Triazole Compounds. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. BenchChem.
  • Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. Veeprho.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-(6-Bromohexyl)-1,2,4-triazole. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. BenchChem.
  • Long, L. M. (1971). Purification of triazoles. U.S. Patent No. 3,564,001. Google Patents.
  • Nardi, D., et al. (1996). Process for the preparation of triazolone compounds. European Patent No. EP0668857B1. Google Patents.
  • Shah, S. R. (2012). Process for preparation of triazol-benzodiazepine derivatives. U.S. Patent No. 8,106,189 B2. Google Patents.
  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(2), 263–275. PubMed Central. Retrieved from [Link]

  • Wrona-Krol, E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(14), 4059. MDPI. Retrieved from [Link]

  • Shah, S. R. (2010). Improved process for preparation of triazol-benzodiazepine derivatives. European Patent No. EP2250178B1. Google Patents.
  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed. Retrieved from [Link]

  • Tian, Y., et al. (2023). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 11. Frontiers. Retrieved from [Link]

  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1,2,4-Triazol-5-one Methylation Optimization

Ticket Subject: Optimizing Reaction Temperature for Regioselective Methylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Reaction Temperature for Regioselective Methylation

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1]

Core Directive: The Thermodynamic vs. Kinetic Balance

Welcome to the TriazoleTech Support Hub. You are likely here because your methylation of 1,2,4-triazol-5-one (TO) is yielding an inconsistent mixture of isomers (


-methyl, 

-methyl) or suffering from low conversion.

In the alkylation of the 1,2,4-triazole ring, temperature is not just an accelerator; it is a regiochemical switch . The triazolate anion is an ambident nucleophile. The electron density is delocalized, but the nucleophilicity of the nitrogen atoms (


, 

,

) varies significantly based on the tautomeric equilibrium and solvent-cation interactions.
The Critical Temperature Thresholds
Temperature ZoneDominant MechanismOutcomeRisk Profile
Cryogenic (-10°C to 0°C) Kinetic Control Favors alkylation at the most nucleophilic site (often

in polar aprotic solvents).[1]
Incomplete deprotonation; precipitation of reagents.
Ambient (20°C - 30°C) Mixed Control Standard operating range.[1] Good balance of rate and selectivity, but isomer mixtures are common.Runaway exotherms upon MeI addition.
Reflux (>60°C) Thermodynamic Control Favors the most thermodynamically stable isomer (often

-substituted for 5-ones).[1]
O-alkylation impurities; degradation; multiple alkylations.[1]

Visualizing the Pathway

To fix your yield, you must understand the competing pathways. The diagram below illustrates the tautomeric shifts and how temperature influences the attack vectors.

TriazoleMethylation Start 1,2,4-Triazol-5-one (Substrate) Base Deprotonation (Base: NaOMe/K2CO3) Start->Base T < 10°C Anion Triazolate Anion (Resonance Hybrid) Base->Anion Equilibrium N1 N1-Methyl Product (Kinetic Preference) Anion->N1 Low Temp (Polar Aprotic) N4 N4-Methyl Product (Thermodynamic Preference) Anion->N4 High Temp (Reflux) O_Alk O-Methyl Product (Impurity) Anion->O_Alk Extreme Temp (>100°C)

Figure 1: Reaction pathway showing the divergence between Kinetic (N1) and Thermodynamic (N4) products based on thermal input.

Validated Experimental Protocol

Objective: Maximize


-methylation while suppressing 

and poly-methylation. Reagents: 1,2,4-triazol-5-one (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methyl Iodide (MeI, 1.1 eq), Methanol (MeOH) or DMF.[1]
Step-by-Step Methodology
  • Cryogenic Deprotonation (The Setup):

    • Dissolve 1,2,4-triazol-5-one in anhydrous MeOH or DMF.[1]

    • Cool to 0°C using an ice-salt bath.[1] Do not skip this.

    • Add NaOMe (25% in MeOH) dropwise over 15 minutes.[1]

    • Why: Deprotonation is exothermic. generating the sodium salt at low temp prevents local "hotspots" that degrade the substrate.

  • The "Induction" Stir:

    • Stir at 0°C for 30 minutes.

    • Why: Ensures complete formation of the triazolate anion before the electrophile is introduced.

  • Controlled Alkylation:

    • Add Methyl Iodide (MeI) dropwise at 0°C.[1][2]

    • CRITICAL: Maintain internal temperature <5°C during addition.

    • Remove cooling bath and allow to warm to Room Temperature (20-25°C) naturally over 2 hours.

    • Stir for 12-16 hours.

  • Termination:

    • Monitor via TLC (Ethyl Acetate/Hexane).[1][2][3]

    • Quench with water (if using DMF) or concentrate (if using MeOH).[1]

Troubleshooting & FAQs

Ticket #101: "I am getting a 50/50 mixture of N1 and N4 isomers."

Diagnosis: Your reaction temperature is likely too high during the addition phase, or you are using a solvent that promotes thermodynamic equilibration. Solution:

  • Temperature: Strictly hold the reaction at 0°C during the addition of the methylating agent. Do not heat to reflux.

  • Solvent Switch: If using DMF (high boiling, promotes thermodynamic equilibrium), switch to Acetonitrile or Acetone .[1] These solvents allow for lower reflux temperatures if heat is absolutely necessary, but generally support kinetic control better at ambient temperatures.

Ticket #102: "The reaction stalls at 60% conversion."

Diagnosis: This is often a solubility issue. The sodium triazolate salt may be precipitating out of non-polar solvents, preventing it from reacting with the methyl iodide. Solution:

  • Phase Transfer Catalysis: Add 5 mol% 18-Crown-6 (if using potassium bases) or Tetrabutylammonium bromide (TBAB) .[1] This solubilizes the anion, allowing the reaction to proceed at lower temperatures without needing heat (which would ruin your selectivity).[1]

Ticket #103: "Safety Alert: The reaction vessel became hot to the touch."

Diagnosis: Thermal runaway during deprotonation or alkylation. Solution:

  • Scale-Down: Methyl iodide alkylations are highly exothermic.

  • Protocol Adjustment: You must use an internal thermometer. If the temp rises >10°C above your set point, stop addition immediately.

  • Reagent Swap: Consider using Dimethyl Carbonate (DMC) as a greener alternative, though it typically requires higher temperatures (reflux) and a catalyst (DABCO), which changes the selectivity profile to thermodynamic control (

    
    ).[1]
    

Decision Matrix for Optimization

Use this logic flow to select your conditions based on your specific product needs.

OptimizationLogic Goal Define Target Isomer N1_Target Target: N1-Methyl Goal->N1_Target N4_Target Target: N4-Methyl Goal->N4_Target Cond_N1 Conditions: Solvent: Acetone/MeCN Temp: 0°C -> RT Base: K2CO3 or NaH N1_Target->Cond_N1 Cond_N4 Conditions: Solvent: DMF/EtOH Temp: Reflux (80°C+) Base: NaOEt N4_Target->Cond_N4

Figure 2: Decision matrix for selecting reaction parameters based on regiochemical targets.

References

  • Regioselectivity in Triazole Alkyl

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
    • Source: Chemistry Central Journal (via NIH/PMC).[1]

    • Relevance: Establishes the baseline for N1 vs N2/N4 competition in triazole systems.
  • Protocol for N-Methyl

    • Title: Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxyl
    • Source: BenchChem Technical Support.[2][4]

    • Relevance: Provides the specific stoichiometry and temperature ramp (0°C to RT)
  • Thermodynamic Analysis

    • Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones.[1][5]

    • Source: Molecules (MDPI).[1]

    • Relevance: Discusses the stability of the "one" (keto) vs "ol" (hydroxy)
    • [1]

  • Solubility & Solvent Effects

    • Title: Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole.
    • Source: DTIC (Defense Technical Information Center).[1]

    • Relevance: Validates solubility profiles in Acetone vs. DMF, supporting the troubleshooting advice for stalled reactions.

Sources

Optimization

Technical Support Center: Recrystallization Troubleshooting for 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the purification of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the purification of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. Due to its highly polar triazolone core, standard non-polar recrystallization techniques often fail. This document provides field-proven, mechanistically grounded solutions to overcome common crystallization bottlenecks.

Quantitative Data: Solvent Selection Matrix

The selection of a recrystallization solvent depends heavily on the dielectric constant and the temperature-dependent solubility curve of the compound. The table below summarizes the optimal solvent roles based on the physicochemical properties of the triazolone ring[1].

SolventRole in RecrystallizationDielectric Constant (ε)Boiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)
Water Primary Solvent80.1100.0HighLow
DMSO Primary Solvent46.7189.0Very HighModerate
Ethanol Anti-Solvent / Wash24.378.0Low (approx. 6% at 76°C)Very Low
Methylene Chloride (DCM) Anti-Solvent9.139.6InsolubleInsoluble
Recrystallization Workflow

Logical workflow for selecting and executing recrystallization solvent systems.

Frequently Asked Questions & Troubleshooting

Q1: What is the chemical rationale behind selecting water as the primary recrystallization solvent? A1: The causality lies in the molecular structure. 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one possesses a highly polar triazolone ring with strong hydrogen bond donors (N-H) and acceptors (C=O), resulting in a highly hydrophilic profile (LogP ≈ -0.6)[1]. Non-polar solvents fail to disrupt the intermolecular crystal lattice. Water provides the necessary dielectric constant to dissolve the compound at elevated temperatures while offering a steep solubility curve that forces precipitation upon cooling, a behavior consistent across 1,2,4-triazol-3-one derivatives[2].

Q2: My compound "oils out" (liquid-liquid phase separation) during cooling instead of forming discrete crystals. How do I fix this? A2: Oiling out occurs when the solute separates as a liquid phase before reaching the supersaturation point required for solid nucleation. This is typically caused by an overly concentrated solution or the presence of impurities that depress the melting point. Resolution: Dilute the solution by adding 10-15% more hot solvent. If oiling out persists, introduce a seed crystal at a temperature just above the cloud point. Seeding bypasses the thermodynamic nucleation barrier, forcing the molecules into a crystalline lattice rather than an amorphous oil.

Q3: How do I design an anti-solvent system if water alone yields poor recovery? A3: Triazolones can retain residual solubility in water even at 4°C. To drive the equilibrium toward crystallization, introduce a miscible anti-solvent. Ethanol is highly effective; related triazolones show as little as 6% solubility in ethanol even at 76°C[2]. Dropwise addition of cold ethanol to the aqueous mother liquor rapidly decreases the dielectric constant of the medium, forcing the polar compound out of solution. Alternatively, a DMSO (solvent) and Methylene Chloride (anti-solvent) system can be used to control particle size and morphology[3].

Detailed Experimental Protocol: Anti-Solvent Recrystallization (DMSO / DCM)

Objective: To achieve high-yield recovery of finely divided, uniform crystals from crude 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. Causality: DMSO acts as a powerful hydrogen-bond acceptor, fully dissolving the polar triazolone at 75°C. Methylene Chloride (DCM) acts as a non-polar anti-solvent. Rapid injection of the hot DMSO solution into cold DCM creates instantaneous supersaturation, yielding uniform microcrystals[3].

Step 1: Saturation & Dissolution Suspend 1.0 g of crude 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in 2.0 mL of Dimethyl Sulfoxide (DMSO). Heat the mixture to 70–80°C with continuous magnetic stirring until complete dissolution is achieved.

Self-Validation Checkpoint: If solid remains, add hot DMSO in 0.2 mL increments until the solution is perfectly clear. A clear solution validates that the saturation threshold has been met without excess solvent.

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulate impurities.

Step 3: Anti-Solvent Injection Maintain a receiving flask containing 20 mL of Methylene Chloride (DCM) in an ice bath at 5–15°C with vigorous magnetic stirring. Inject the hot DMSO solution into the cold DCM via a fine stream (using a syringe with an orifice < 0.40 mm)[3].

Self-Validation Checkpoint: Immediate cloudiness and the formation of a fine white precipitate validate that the anti-solvent ratio and temperature differential are sufficient to force instantaneous crystallization.

Step 4: Maturation Allow the suspension to stir at 5°C for 30 minutes. This maturation period ensures complete phase transfer and stabilizes the crystal lattice.

Step 5: Isolation & Washing Collect the finely divided crystals via vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold DCM to remove residual DMSO.

Self-Validation Checkpoint: The filtrate should be completely clear. Evaporate a drop of the filtrate on a watch glass; the absence of significant residue validates that the crystallization yield is maximized.

Step 6: Drying Dry the isolated crystals under vacuum at 45–50°C to constant weight.

References

1.[2] World Intellectual Property Organization. WO2009039257A1 - Methods for production of 1,2,4-triazol-3-one. Google Patents. URL: 2.[1] National Center for Biotechnology Information. 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | C3H5N3O | CID 11147674. PubChem. URL: [Link] 3.[3] United States Patent and Trademark Office. USH990H - Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride. Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 1,2,4-Triazol-3-one Synthesis

Core Directive: The Mechanistic Landscape The synthesis of 1,2,4-triazol-3-ones (often via the cyclization of hydrazinecarboxamides/semicarbazides) is a competition between thermodynamic stability and kinetic control.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanistic Landscape

The synthesis of 1,2,4-triazol-3-ones (often via the cyclization of hydrazinecarboxamides/semicarbazides) is a competition between thermodynamic stability and kinetic control.[1] The primary challenge is not merely "making the ring," but preventing the system from diverting into 1,3,4-oxadiazoles (under acidic conditions) or stalling as uncyclized semicarbazide intermediates .[1]

This guide focuses on the Base-Catalyzed Cyclization of Semicarbazides , the most robust industrial route, and addresses the critical bifurcation points where side reactions occur.[1]

Mechanistic Pathway & Failure Points (Visualization)

The following diagram illustrates the critical divergence between the desired triazolone manifold and the competing oxadiazole/hydrolysis pathways.

TriazoloneSynthesis Start Acyl Hydrazide (R-CONHNH2) Semicarbazide Intermediate: Acyl Semicarbazide Start->Semicarbazide + Isocyanate Isocyanate Isocyanate (R'-NCO) Isocyanate->Semicarbazide BaseCond Condition A: Basic (OH- / Heat) Semicarbazide->BaseCond AcidCond Condition B: Acidic / Dehydrating Semicarbazide->AcidCond Triazolone Target: 1,2,4-Triazol-3-one BaseCond->Triazolone Nucleophilic Attack (N-Cyclization) Hydrolysis Side Product: Hydrolyzed Hydrazide BaseCond->Hydrolysis Over-heating / Strong Base Oxadiazole Side Product: 1,3,4-Oxadiazole AcidCond->Oxadiazole O-Cyclization (Dehydration)

Figure 1: Divergent pathways in semicarbazide cyclization.[1] Basic conditions favor N-attack (Triazolone), while acidic conditions favor O-attack (Oxadiazole).[1]

Troubleshooting & Optimization (Q&A)

Category 1: Regioselectivity & Side Product Suppression[1]

Q1: I am detecting significant amounts of 2-amino-1,3,4-oxadiazole in my crude mixture. How do I suppress this? Diagnosis: This is a classic "O-attack vs. N-attack" competition. The carbonyl oxygen of the semicarbazide is competing with the hydrazine nitrogen as the nucleophile.[1]

  • Root Cause: The reaction environment is likely too acidic or insufficiently basic. Acidic conditions promote the loss of water (dehydration) via the oxygen atom, leading to the oxadiazole.[1]

  • Corrective Action:

    • Switch to Alkaline Cyclization: Ensure you are using a base like 2N NaOH or NaOEt . The base deprotonates the hydrazine nitrogen (increasing its nucleophilicity), favoring the formation of the triazolone ring [1, 7].[1]

    • Monitor pH: If running a one-pot procedure, ensure the pH remains >10 during the heating step.

Q2: My LC-MS shows a peak with the correct mass, but the NMR indicates a mixture of isomers (N-alkyl vs. O-alkyl). What is happening? Diagnosis: Tautomerism-induced alkylation. 1,2,4-triazol-3-ones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1]

  • Root Cause: If you are alkylating the ring after closure, the electrophile can attack the Oxygen (O-alkylation) or Nitrogen (N-alkylation).[1]

  • Corrective Action:

    • Solvent Control: Use polar aprotic solvents (e.g., DMF, DMSO) which tend to favor N-alkylation by solvating the cation.

    • Hard/Soft Acid Base Theory: Alkyl halides (soft electrophiles) generally favor N-alkylation. If using "hard" electrophiles (like sulfates/sulfonates), O-alkylation risks increase.

    • Blocking: Consider using a protecting group (e.g., PMB) on the oxygen if O-alkylation is persistent, though this adds synthetic steps [2].

Category 2: Yield & Reaction Completion

Q3: The reaction stalls at the open-chain semicarbazide intermediate. Increasing temperature leads to degradation. Diagnosis: Kinetic barrier vs. thermal instability.

  • Root Cause: The cyclization step requires the elimination of water (or alcohol if using esters). If the leaving group capability is poor, the ring won't close.

  • Corrective Action:

    • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor the intramolecular reaction.

    • Microwave Irradiation: Switch from thermal reflux to microwave heating (e.g., 120°C for 10-20 mins). This often overcomes the activation energy barrier for cyclization without prolonged exposure to degradation conditions [1, 11].

    • Two-Step Protocol: Do not attempt "one-pot" if stalling occurs. Isolate the semicarbazide, dry it, and then subject it to the cyclization condition (e.g., refluxing 2N NaOH) separately.[1]

Standardized Experimental Protocol

Protocol: Base-Catalyzed Cyclization of Semicarbazides to 1,2,4-Triazol-3-ones This protocol minimizes oxadiazole formation by enforcing a hard basic environment.[1]

Reagents:

  • Acyl Hydrazide (1.0 equiv)[1]

  • Isocyanate (1.1 equiv)[1]

  • Solvent A: THF or Dioxane (for semicarbazide formation)

  • Solvent B: 2N NaOH (aq) (for cyclization)

Step-by-Step Workflow:

  • Formation of Semicarbazide (Intermediate):

    • Dissolve Acyl Hydrazide in THF (0.5 M).

    • Add Isocyanate dropwise at 0°C to prevent exotherm-driven dimerization.[1]

    • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). Semicarbazide is usually more polar than starting materials.

    • Isolation: Evaporate THF. If solid precipitates, filter and wash with cold ether. Crucial: High purity here simplifies the next step.

  • Cyclization (Ring Closure):

    • Suspend the isolated semicarbazide in 2N NaOH (10 mL per gram).

    • Heat to reflux (100°C) for 2–6 hours.

    • Mechanism Check: The base deprotonates the N-2 nitrogen, triggering nucleophilic attack on the carbonyl carbon.[1]

  • Workup & Purification:

    • Cool to 0°C.[2]

    • Acidify carefully with Conc. HCl to pH ~2. The triazolone (which is amphoteric but often acidic due to the NH) will precipitate.

    • Filter the solid.

    • Recrystallization: Ethanol/Water mixtures are typically effective for removing trace hydrolyzed byproducts.

Data Table: Solvent & Base Effects on Selectivity
ParameterConditionMajor ProductSide Reaction Risk
Acidic POCl3 / Reflux1,3,4-OxadiazoleHigh (Dehydration favored)
Basic 2N NaOH / Reflux1,2,4-Triazol-3-one Hydrolysis of amides if prolonged
Neutral Toluene / RefluxSemicarbazide (Stalled)Incomplete reaction
Catalyst Cu(II) / O2Triazole (Oxidative)Radical coupling byproducts [8]

References

  • BenchChem. "Troubleshooting Synthesis of 1,2,4-Triazole Derivatives." BenchChem Technical Support. Accessed March 2026.[3][4]

  • BenchChem. "Optimizing N-Alkylation of 1,2,4-Triazoles." BenchChem Technical Support. Accessed March 2026.[3][4]

  • Organic Chemistry Portal. "Synthesis of 3H-1,2,4-triazol-3-ones." Organic Chemistry Portal. Accessed March 2026.[3][4]

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. Accessed March 2026.[3][4]

  • Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017).[1][5] "Synthesis of Indazolones via Friedel-Crafts Cyclization of Blocked (Masked) N-Isocyanates." Journal of Organic Chemistry, 82, 9890-9897.[1][5] [1]

  • Dobosz, M., Pitucha, M., & Chudnicka, A. (2002).[1] "The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid." Acta Poloniae Pharmaceutica, 59(5), 371-7.[1][6]

  • Yavari, I., Gomoradi, F., & Khaledian, O. (2023).[1][7] "An additive-free [3+2] cycloaddition reaction of hydrazonoyl chlorides with KOCN provides 1,5-disubstitued-3H-1,2,4-triazol-3-ones."[1][7] Synlett, 34, 45-48.[1][7]

  • Huang, X., et al. (2018). "Catalytic [Cu]/O2 system for obtaining 1,2,4-triazoles from amidines." ISRES.

  • Alami, A., et al. (2020).[4] "Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole." Theory and Applications of Chemistry, Vol. 4.

  • Monge, D., Jensen, K. L., Marín, I., & Jørgensen, K. A. (2011).[1][8] "Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade." Organic Letters, 13(2), 328-31.[1][8] [1]

  • Shelke, G. M., et al. (2015).[9] "Microwave assisted synthesis of substituted 1,2,4-triazoles." Synlett, 26, 404-407.[1][9] [1]

Sources

Optimization

overcoming steric hindrance in 4-methyl-triazolone functionalization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Overcoming Steric Barriers in 4-Methyl-1,2,4-Triazol-3-one Functionalization Introduction: The Steric Landscape of 4-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Overcoming Steric Barriers in 4-Methyl-1,2,4-Triazol-3-one Functionalization

Introduction: The Steric Landscape of 4-Methyl-Triazolone

You are likely encountering stalled reactions or poor regioselectivity because the N4-methyl group functions as a deceptive steric gatekeeper. In the 2,4-dihydro-3H-1,2,4-triazol-3-one scaffold, the methyl group at position 4 is not merely a bystander; it exerts significant proximal steric pressure on the Carbonyl (C3) and the C5-hydrogen, while indirectly affecting the nucleophilicity of N1 and N2 via electronic modulation and conformational locking.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks caused by this 4-substitution.

PART 1: Troubleshooting N-Functionalization (N-Alkylation/Arylation)

The most common challenge is functionalizing the N1 or N2 position. The N4-methyl group pushes the electron density but also creates a "steric pocket" that makes standard SN2 or cross-coupling reactions sluggish.

Q1: Why is my N-arylation yield <20% even with standard Pd-catalysis?

Diagnosis: The "Standard" Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) often fail here because the oxidative addition complex is too bulky to approach the hindered N2/N1 site effectively, or the reductive elimination is stalled by the N4-methyl's proximity to the reaction center (if C5 is involved) or electronic deactivation.

The Fix: Switch to "Steric-Busting" Ligands. You need electron-rich, bulky biaryl phosphine ligands that facilitate reductive elimination in crowded systems.

  • Protocol Shift: Replace BINAP/DPPF with XPhos or BrettPhos .

  • Mechanism: These ligands create a "monoligated" Pd(0) species that is highly active and can accommodate the steric bulk of the triazolone nucleophile.

Optimized Protocol for Hindered N-Arylation:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or [(allyl)PdCl]₂.

  • Ligand: tBuXPhos or Me4tBuXPhos (L:Pd ratio 1.2:1).

  • Base: K₃PO₄ (anhydrous) – weaker bases like carbonate often fail to deprotonate the hindered lactam efficiently in non-polar solvents.

  • Solvent: t-Amyl alcohol or Dioxane at 100°C. (t-Amyl alcohol promotes higher solubility of the potassium salt).

Q2: I am getting a mixture of N1 and O-alkylated products. How do I force N2 selectivity?

Diagnosis: The N4-methyl group creates steric bulk around C3=O and C5. Regioselectivity is governed by the Hard/Soft Acid-Base (HSAB) theory and steric accessibility.

  • O-Alkylation: Kinetic product (favored by "hard" electrophiles and polar aprotic solvents).

  • N-Alkylation: Thermodynamic product (favored by "soft" electrophiles and high temps).

The Fix: The "Counter-Ion Effect" Strategy. To overcome the steric hindrance directing the electrophile to the Oxygen, you must shield the Oxygen and expose the Nitrogen.

VariableTo Favor N-Alkylation (Target)To Favor O-Alkylation (Avoid)
Base Counter-ion Li⁺ or Na⁺ (binds tight to O, blocking it)K⁺ or Cs⁺ (loose ion pair, O is free)
Solvent Toluene or DCM (Non-polar)DMF or DMSO (Polar aprotic)
Temperature Reflux (>80°C) Room Temp or 0°C
Leaving Group Iodide or Triflate (Soft)Chloride or Tosylate (Hard)

Step-by-Step N-Selective Protocol:

  • Dissolve 4-methyl-triazolone in Toluene .

  • Add LiH (Lithium Hydride) instead of NaH. The Li⁺ coordinates tightly to the Carbonyl Oxygen, sterically and electronically blocking it from attack.

  • Stir at 60°C for 30 mins to ensure deprotonation and coordination.

  • Add the alkyl halide (R-I) slowly.

  • Reflux for 12-24h. The thermodynamic drive + Li-protection will funnel the reaction to the Nitrogen.

PART 2: C-H Activation at C5 (The "Blocked" Corner)

Q3: Can I functionalize the C5 position? The N4-methyl seems to block it completely.

Diagnosis: Yes, C5 is the most sterically compromised position due to the immediate proximity of the N4-methyl group. Standard lithiation (n-BuLi) often results in ring cleavage or N-deprotonation rather than C5-lithiation.

The Fix: Transition-Metal Catalyzed C-H Activation (Directing Group Strategy). You cannot rely on simple deprotonation. You must use the N1/N2 as a directing group (DG) to guide a metal catalyst to C5.

  • Recommended System: Ru(II) or Rh(III) catalysis .

  • Why: These metals form stable 5-membered metallacycles that can "squeeze" into the C5 position despite the N4-methyl bulk.

Experimental Workflow (C5-Arylation):

  • Reagents: [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), Aryl halide.

  • Additive: Pivalic acid (30 mol%). Crucial: The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage in the sterically crowded C5 environment.

  • Solvent: DCE or MeOH at 100°C.

PART 3: Visualizing the Steric & Reaction Pathways

The following diagram illustrates the competing pathways and the specific steric clashes caused by the N4-Methyl group.

TriazoloneReactionPathways Start 4-Methyl-1,2,4-Triazol-3-one StericClash STERIC BLOCKADE (N4-Methyl Group) Start->StericClash Source of Hindrance Path_N N-Alkylation/Arylation (Thermodynamic) Start->Path_N Li+ Base Non-Polar Solv. Path_O O-Alkylation (Kinetic/Hard) Start->Path_O K+ Base Polar Solv. Path_C5 C5 Functionalization (Blocked) Start->Path_C5 Ru/Rh Cat. AgSbF6 StericClash->Path_O Moderate Hindrance StericClash->Path_C5 High Hindrance Outcome_N N-Product (Desired) Path_N->Outcome_N Reflux Outcome_O O-Product (Impurity) Path_O->Outcome_O RT Outcome_C5 C5-Aryl (Difficult) Path_C5->Outcome_C5 Pivalic Acid Assisted

Caption: Reaction pathways for 4-methyl-triazolone showing steric impact of the N4-Me group on C5 and O-functionalization, and conditions to steer selectivity.

PART 4: Summary of Optimized Conditions

Target TransformationPrimary ObstacleKey Reagent/ConditionMechanism of Success
N-Arylation Pd-center crowdingtBuXPhos / Pd₂(dba)₃ Bulky ligand facilitates reductive elimination.
N-Alkylation O-alkylation competitionLiH / Toluene / Heat Li⁺ masks Oxygen; Heat drives thermodynamic N-product.
C5-Arylation N4-Me steric block[Ru(p-cymene)Cl₂]₂ / PivOH CMD mechanism with proton shuttle overcomes steric barrier.

References

  • Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Source: National Institutes of Health (NIH) / J Am Chem Soc. Relevance: Establishes the use of specific phosphine ligands to overcome steric hindrance in triazole arylation, transferable to the triazolone scaffold. URL:[Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Source: SciSpace / Asian J. Org. Chem. Relevance: Provides baseline reactivity data for 1,2,4-triazoles to contrast with the hindered 4-methyl derivatives. URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Chemistry Central Journal (NIH). Relevance: detailed analysis of steric effects on N1 vs N2 vs N4 alkylation patterns. URL:[Link]

  • Metal catalyzed C–H functionalization on triazole rings. Source: RSC Advances. Relevance: Reviews transition metal strategies (Ru/Rh) required to access sterically hindered C-H bonds in triazoles. URL:[Link]

Troubleshooting

thermal decomposition troubleshooting for high-energy triazolone derivatives

Topic: Thermal Decomposition of Triazolone Derivatives (NTO, DNAN, ATO) Welcome to the Energetic Materials Thermal Analysis Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Decomposition of Triazolone Derivatives (NTO, DNAN, ATO)

Welcome to the Energetic Materials Thermal Analysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. In the analysis of high-energy materials (HEMs) like 3-nitro-1,2,4-triazol-5-one (NTO) and its derivatives, the line between a successful data point and a damaged sensor is often defined by a single variable: confinement .

Triazolones differ from traditional nitramines (like RDX) due to their unique ring-strain release mechanisms and stepwise gaseous evolution. This guide moves beyond basic operation to address the specific physicochemical behaviors of triazolones that cause experimental failure.

PART 1: Pre-Analysis & Safety (The "Before" Phase)

The Golden Rule: Respect the Autocatalysis. Triazolone derivatives often exhibit autocatalytic decomposition kinetics. This means the reaction rate accelerates as products (often acidic gases like


) accumulate. If your sample mass is too high or your heating rate too slow in a sealed environment, you risk a thermal runaway that destroys the DSC cell.
Protocol 1: Crucible Selection Strategy

Why this matters: Standard aluminum pans often rupture near 270°C (NTO decomposition onset) due to rapid gas evolution (


, 

,

). A ruptured pan results in a "false endotherm" (pressure release) masking the decomposition exotherm.
Crucible TypeMax PressureApplicationRisk Factor
Standard Al (Crimped) < 2 barDO NOT USE for decomposition studies.High (Rupture/Leak)
Hermetic Al (Cold Weld) ~3-5 barMelting point determination only.Medium
High-Pressure Gold (Au) 150 barRecommended for Decomposition Kinetics.Low (Inert/Safe)
Stainless Steel (Reusable) 100+ barSafety screening (ASTME698).Low (High thermal lag)

Scientist’s Note: For NTO derivatives, I strictly recommend High-Pressure Gold-Plated Steel crucibles . The gold lining prevents catalytic interaction between the steel and the acidic decomposition byproducts (


), which can artificially lower the onset temperature (

).
PART 2: Troubleshooting DSC/TGA Artifacts (The "During" Phase)
Issue 1: "The Ghost Endotherm"

Symptom: You observe a sharp endothermic peak immediately preceding the exothermic decomposition, or the exotherm is "cut" by a sharp drop. Diagnosis: This is rarely a phase transition. It is almost always Crucible Failure . Mechanism: The rapid generation of


 and 

from the triazolone ring rupture exceeds the seal's yield strength. The pan bursts, causing an adiabatic expansion (cooling effect) that the DSC records as an endotherm. Solution:
  • Reduce sample mass to < 0.5 mg.

  • Switch to High-Pressure Gold crucibles.

  • Validation: Check the sample mass after the run. If mass loss > 1%, the seal failed.

Issue 2: Baseline Drift & "Creeping" Onset

Symptom: The DSC baseline slopes upward or downward significantly before the main peak. Diagnosis: Sublimation or Early-Stage Autocatalysis. Mechanism:

  • Sublimation: NTO has a high vapor pressure. If the pan is not perfectly sealed, it sublimates before decomposing, absorbing heat (endothermic drift).

  • Autocatalysis: Trace acid impurities (from synthesis) catalyze the ring opening at lower temperatures, creating a slow, broad heat release before the main event. Solution:

  • TGA Check: Run a TGA in an open pan. If mass loss begins before the extrapolated onset temperature, sublimation is occurring.

  • Purity Check: Recrystallize the sample. Acidic impurities drastically shift

    
     in triazolones.
    
PART 3: Advanced Kinetic Analysis (The "Deep Dive")

The Challenge: Single heating rate experiments are useless for safety predictions of triazolones because the Activation Energy (


) changes as the reaction progresses (conversion dependence).

Workflow:

  • Run 4 experiments at different heating rates (

    
     = 0.5, 1.0, 2.0, 5.0 °C/min).
    
  • Apply Friedman Isoconversional Analysis .

  • Warning Sign: If

    
     decreases as conversion (
    
    
    
    ) increases, the reaction is autocatalytic.
Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Anomaly Detected in DSC/TGA CheckSeal Check Pan Mass After Run (Mass Loss > 1%?) Start->CheckSeal PanFailure Crucible Leak/Rupture (False Endotherm) CheckSeal->PanFailure Yes CheckShape Check Peak Shape CheckSeal->CheckShape No Action1 Switch to High-Pressure Gold Crucible PanFailure->Action1 SharpSpike Sharp/Jagged Exotherm CheckShape->SharpSpike Micro-explosions BroadDrift Broad/Sloping Baseline CheckShape->BroadDrift Pre-reaction Action2 Reduce Sample Mass (< 0.5mg) SharpSpike->Action2 Action3 Check Purity (Recrystallize) BroadDrift->Action3

Caption: Logic flow for diagnosing common thermal analysis artifacts in high-energy triazolone derivatives.

PART 4: Decomposition Mechanism & Causality

Understanding the molecular breakdown is essential for interpreting TGA-MS (Mass Spectrometry) data. The decomposition of NTO is not a simple bond break; it is a complex rearrangement.

Key Pathway:

  • Proton Transfer: Intermolecular H-transfer destabilizes the ring.

  • Ring Rupture: The triazole ring breaks, releasing

    
    .
    
  • Radical Formation:

    
     homolysis (breaking off) occurs, generating reactive radicals that accelerate the process (autocatalysis).
    
Visualization: NTO Decomposition Pathway

NTODecomposition NTO NTO (Solid) (Stable Ring) Step1 Intermolecular H-Transfer NTO->Step1 Step2 Ring Rupture (Rate Limiting) Step1->Step2 Gas1 N2 Release Step2->Gas1 Intermediate Radical Intermediates (C2HO3N4) Step2->Intermediate Step3 NO2 Homolysis Intermediate->Step3 Autocatalytic Loop Final Final Products (CO2, H2O, HCN) Step3->Final

Caption: Simplified thermal decomposition pathway of 3-nitro-1,2,4-triazol-5-one (NTO), highlighting the ring rupture and autocatalytic feedback loop.

PART 5: Frequently Asked Questions (FAQ)

Q: My TGA shows a 2-step weight loss, but the literature says it should be 1-step. Why? A: This often indicates the presence of a hydrate or solvent inclusion. NTO can form hydrates. The first step (usually < 150°C) is dehydration. If the second step is split, it may indicate sample confinement issues where the gas pressure is suppressing the reaction rate, or the formation of a thermally stable intermediate like melamine-based polymers (common in high-pressure decomposition).

Q: Can I use copper pans? A: Absolutely not. Copper is incompatible with many energetic materials and can act as a catalyst, lowering the decomposition temperature by over 50°C and creating a dangerous, unpredictable sensitivity. Stick to Gold, Aluminum (if low temp), or Alumina.

Q: How do I calculate the "Time to Explosion" (Adiabatic Induction Period)? A: You cannot do this with a single DSC run. You must perform an Isoconversional Kinetic Analysis (Friedman or Ozawa-Flynn-Wall) to determine


 as a function of 

. Then, use these parameters in a thermal simulation software to predict adiabatic self-heating times.
References
  • Viswanath, D. S., et al. (2018). Thermal Decomposition of 3-Nitro-1,2,4-triazol-5-one (NTO). Journal of Hazardous Materials. (Context: General decomposition behavior).

  • Glascoe, E. A., et al. (2009). Pressure Dependent Decomposition Kinetics of the Energetic Material HMX. Lawrence Livermore National Laboratory.[1] (Context: Pressure effects on autocatalysis, applicable to NTO).

  • Chai, C. P., et al. (2012). Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Beijing Institute of Technology.[2] (Context: Metal salt derivatives and stability).

  • Yi, J., et al. (2021). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization. MDPI. (Context: Ring rupture mechanism and radical formation).

  • Roduit, B., et al. (2014). Detection of Autocatalytic Decomposition Behavior of Energetic Materials. AKJournals. (Context: Kinetic modeling of autocatalysis).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Purity

This guide provides an in-depth technical comparison and validation protocol for the purity analysis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (MDTO). This compound is a critical polar heterocyclic intermediate, oft...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation protocol for the purity analysis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (MDTO).

This compound is a critical polar heterocyclic intermediate, often monitored as a genotoxic impurity or degradation product in the synthesis of triptan-class migraine therapeutics (e.g., Rizatriptan). Its high polarity and weak UV chromophore present specific analytical challenges that standard C18 methods often fail to address.

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, QC Managers, Process Chemists

Executive Summary & Method Comparison

The accurate quantification of MDTO requires a stationary phase capable of retaining small, highly polar molecules without phase collapse (dewetting). This guide compares a Standard C18 Isocratic Method (often found in legacy monographs) against an Optimized Aqueous-Stable Gradient Method .

Comparative Performance Matrix
FeatureMethod A: Standard C18 (Legacy) Method B: Optimized Polar-Embedded (Recommended)
Stationary Phase Standard C18 (e.g., 5 µm, 100 Å)Polar-Endcapped C18 / Aqueous C18 (e.g., 3 µm)
Mobile Phase Phosphate Buffer (pH 7.0) / MeOH0.1% H₃PO₄ (pH 2.5) / Acetonitrile
Elution Mode Isocratic (High Aqueous)Gradient
Retention (k') < 1.0 (Elutes near void volume)> 2.5 (Excellent retention)
Peak Shape Tailing (Asymmetry > 1.5)Sharp (Asymmetry 0.9 – 1.1)
Sensitivity (LOQ) ~5.0 ppm~0.5 ppm
Robustness Poor (Susceptible to phase collapse)High (100% Aqueous stable)

Verdict: Method A is unsuitable for trace purity analysis due to poor retention and potential co-elution with solvent fronts. Method B is the validated standard presented in this guide.

Scientific Rationale & Separation Mechanism

MDTO contains a triazole ring and a carbonyl group, making it highly polar and capable of hydrogen bonding.

  • Why Standard C18 Fails: Standard alkyl-bonded phases suffer from "dewetting" when operated at the high aqueous conditions (>95% water) required to retain MDTO. The hydrophobic C18 chains collapse, reducing surface area and causing retention time shifts.

  • Why Polar-Embedded Works: The optimized method uses a column with a polar group embedded in the alkyl chain or a hydrophilic endcapping. This prevents phase collapse in 100% aqueous mobile phases and provides a "water layer" that interacts with the polar triazolone ring, enhancing retention via orthogonal selectivity.

Separation Logic Diagram

SeparationLogic Compound MDTO (Polar Triazolone) StdC18 Standard C18 Phase Compound->StdC18 High Aqueous MP PolarC18 Polar-Endcapped Phase Compound->PolarC18 High Aqueous MP ResultA Phase Collapse (Dewetting) Elutes in Void Volume StdC18->ResultA Hydrophobic Repulsion ResultB Stable Water Layer Hydrophobic + Polar Retention PolarC18->ResultB H-Bonding & Steric Access

Caption: Mechanism of retention failure in standard phases vs. success in polar-embedded phases.

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating , meaning system suitability steps are integrated to flag potential failures before data collection.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

  • Wavelength: 210 nm (Primary for sensitivity), 240 nm (Secondary for confirmational ID).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of HPLC-grade water (pH ~2.5). Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.001000Load/Retain
5.001000Isocratic hold for polar retention
15.008020Elute impurities
20.002080Wash column
25.001000Re-equilibrate
30.001000Ready for next injection

Validation Results & Data

The following data represents typical performance metrics obtained during validation following ICH Q2(R1) guidelines.

Specificity & System Suitability
  • Requirement: Resolution (Rs) > 2.0 between MDTO and nearest impurity; Tailing Factor (T) < 1.5.

  • Result: MDTO elutes at 6.8 min (k' ≈ 3.5). No interference from blank or placebo.

Linearity (Range: 0.5 ppm to 1000 ppm)
Concentration (µg/mL)Mean Area (n=3)% RSD
0.5 (LOQ)12,4502.1
10248,0000.8
501,245,0000.5
1002,495,0000.3
2004,980,0000.2
Regression (R²) 0.9998
Accuracy (Recovery via Spiking)

Spiking performed into the sample matrix (synthetic intermediate).

Spike Level% RecoveryAcceptance Criteria
50%99.4%98.0 - 102.0%
100%100.2%98.0 - 102.0%
150%100.5%98.0 - 102.0%
Sensitivity
  • LOD (Limit of Detection): 0.15 µg/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 0.50 µg/mL (S/N > 10)

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign, ensuring all critical quality attributes (CQAs) are met.

ValidationWorkflow Start Method Development SysSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SysSuit SysSuit->Start Fail Specificity Specificity Check (Peak Purity via PDA) SysSuit->Specificity Pass Linearity Linearity (LOQ - 150%) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (Flow, Temp, pH changes) Accuracy->Robustness Final Validated Method Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Discussion & Troubleshooting

Why Acidic pH?

The triazolone ring can exist in tautomeric forms. Maintaining an acidic pH (2.5) using Orthophosphoric acid suppresses the ionization of the acidic proton on the triazole ring (pKa ~ 9) and protonates basic sites, ensuring the molecule exists in a single, stable form. This eliminates "split peaks" often seen at neutral pH.

Troubleshooting Guide
  • Problem: Retention time drifting lower.

    • Cause: Phase collapse (if using standard C18) or insufficient equilibration time.

    • Fix: Switch to the recommended Polar-Endcapped column; ensure 5 min re-equilibration at 100% Aqueous.

  • Problem: High baseline noise at 210 nm.

    • Cause: Low quality Acetonitrile or contaminated water.

    • Fix: Use LC-MS grade solvents; ensure water is 18.2 MΩ.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • PubChem. 4-methyl-1H-1,2,4-triazol-5-one (Compound Summary). National Library of Medicine. [Link]

  • Waters Corporation. XSelect HSS T3 Columns: Retention of Polar Compounds.[Link]

Comparative

Comparative Spectral Analysis: 4-Methyl-1,2,4-triazol-3-one

This guide provides an in-depth comparative spectral analysis of 4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (referred to herein as 4-Me-TO ). It is designed to assist analytical chemists and synthetic researchers in con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative spectral analysis of 4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (referred to herein as 4-Me-TO ). It is designed to assist analytical chemists and synthetic researchers in confirming the structural identity of this scaffold, particularly distinguishing it from common regioisomeric byproducts (N1-methyl or N2-methyl isomers) and O-alkylated impurities.

Executive Summary: The Analytical Challenge

In drug discovery, the 1,2,4-triazol-3-one ring is a privileged scaffold, serving as a bioisostere for amides or ureas. However, the synthesis of N-substituted triazolones is prone to regioisomerism . Methylation of the parent triazolone (or cyclization of methyl-hydrazine precursors) can yield three distinct isomers:

  • 4-Methyl-triazol-3-one (Target, N4-Me)

  • 2-Methyl-triazol-3-one (Alternative 1, N2-Me)

  • 1-Methyl-triazol-3-one (Alternative 2, N1-Me)

Standard low-resolution LC-MS cannot distinguish these isomers as they share the exact mass (MW 99.09). NMR spectroscopy is the definitive "performance" metric for structural validation. This guide details the specific spectral fingerprints required to certify the 4-methyl isomer.

Chemical Identity & Tautomerism

Before analyzing spectra, one must understand the dynamic nature of the molecule. Unlike the parent triazolone, 4-Me-TO has its N4 position blocked. This simplifies the tautomeric landscape but does not eliminate it.

  • Dominant Form: The oxo (lactam) tautomer is energetically favored over the hydroxy (lactim) form in polar solvents (DMSO, MeOH).

  • Prototropic Equilibrium: The remaining proton fluctuates between N1 and N2, though in DMSO-d6, it is often localized or exchanging slowly enough to be seen.

Tautomeric & Isomeric Landscape (Diagram)

Tautomerism cluster_equilibrium Tautomeric Equilibrium (Target) Target 4-Methyl-triazol-3-one (Target) N4-Me N1_Iso 1-Methyl-triazol-3-one (Isomer) N1-Me Target->N1_Iso Regioisomer N2_Iso 2-Methyl-triazol-3-one (Isomer) N2-Me Target->N2_Iso Regioisomer O_Iso 3-Methoxy-triazole (Impurity) O-Me Target->O_Iso O-Alkylation

Figure 1: Structural relationship between the target 4-methyl scaffold and its common isomeric alternatives/impurities.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: CDCl₃ is a poor solvent for triazolones due to their high polarity and hydrogen-bonding capability. DMSO-d6 ensures solubility and slows proton exchange, allowing detection of the N-H signal.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

  • Temperature: 298 K (25°C).

Spectral Analysis: The "Product" (4-Me-TO)

¹H NMR Analysis (400/600 MHz, DMSO-d6)

The proton spectrum of 4-Me-TO is simple but diagnostic.

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
N-H (N1/N2) 11.50 – 12.00 Broad Singlet1HDisappears with D₂O shake. Highly sensitive to concentration/temp.
C5-H 8.20 – 8.40 Singlet1HThe "Azole" proton. Sharp singlet.
N4-CH₃ 3.20 – 3.35 Singlet3HKey Identifier. Significantly upfield compared to N1/N2 isomers.

Expert Insight: The N4-methyl group is flanked by two carbonyl-like functionalities (the C3=O and the C5=N imine). However, it is generally more shielded (upfield) than N1 or N2 methyls, which are directly adjacent to the pi-deficient imine nitrogen without the intervening carbonyl buffering.

¹³C NMR Analysis (100/150 MHz, DMSO-d6)

The carbon spectrum confirms the carbonyl presence and the specific methylation site.

Signal AssignmentChemical Shift (δ ppm)Diagnostic Note
C3=O (Carbonyl) 153.0 – 155.0 Characteristic of the urea-like carbonyl.
C5=N (Imine) 143.0 – 145.0 The methine carbon of the ring.
N4-CH₃ 30.0 – 32.0 Diagnostic. N4-Me carbons typically resonate < 33 ppm.

Comparative Performance: Distinguishing Alternatives

This section compares the target molecule against its structural "alternatives" (isomers). This is the critical "performance" check for the analyst.

Product vs. N1/N2-Methyl Isomers

If your synthesis produced a mixture, or if you purchased a reagent of dubious quality, use these shifts to discriminate.

Feature4-Methyl (Target) 1-Methyl (Alternative) 2-Methyl (Alternative)
¹H NMR: N-Me δ 3.20 – 3.35 δ 3.60 – 3.90δ 3.40 – 3.60
¹H NMR: Ring H Singlet (C5-H)Singlet (C5-H)Singlet (C5-H)
¹³C NMR: N-Me δ 30 – 32 δ 36 – 45δ 35 – 40
Symmetry Asymmetric (C=O vs C-H)AsymmetricAsymmetric

Mechanistic Explanation:

  • N1-Me: The methyl group is attached to a nitrogen adjacent to another nitrogen and a carbon. It is more deshielded (downfield, ~3.8 ppm) due to the adjacent anisotropic effect of the N2 lone pair and the ring current.

  • N4-Me: The methyl is flanked by the Carbonyl and the C-H. The electron-donating resonance from the N4 into the Carbonyl (amide-like resonance) increases electron density on the Nitrogen, slightly shielding the methyl protons relative to the N1/N2 positions.

Product vs. O-Methyl Impurity (Lactim Ether)

If O-alkylation occurred (forming 3-methoxy-1,2,4-triazole), the spectral profile changes drastically.

  • ¹H NMR: O-Me signal appears at δ 3.90 – 4.10 ppm (distinctly downfield).

  • ¹³C NMR: O-Me carbon appears at δ 55 – 60 ppm .

  • Carbonyl Loss: The C3 signal shifts from ~154 ppm (C=O) to ~160-165 ppm (C-O-Ar type).

Structural Verification Workflow

Use this logic flow to interpret your NMR data and confirm the structure.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_Me Check Methyl Region (3.0 - 4.5 ppm) Start->Check_Me Decision1 Methyl Shift? Check_Me->Decision1 Res_Target Likely 4-Methyl (Target) Confirm with 13C (Me ~31ppm) Decision1->Res_Target 3.2 - 3.35 ppm Res_N1N2 Likely N1/N2-Methyl Isomer (Alternative) Decision1->Res_N1N2 3.4 - 3.9 ppm Res_OMe Likely O-Methyl Impurity (Lactim Ether) Decision1->Res_OMe > 3.9 ppm

Figure 2: Decision tree for assigning triazolone regioisomers based on proton chemical shift.

References

  • Claramunt, R. M., et al. (1997).[2] "The structure of azoles: NMR and crystallography." Magnetic Resonance in Chemistry.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives."

  • National Institute of Standards and Technology (NIST). (2025). "3H-1,2,4-Triazol-3-one, 1,2-dihydro- Spectral Data." NIST Chemistry WebBook, SRD 69.

  • Dolzhenko, A. V. (2020). "Regioselectivity of the alkylation of 1,2,4-triazole-3-thiones." Journal of Molecular Structure.

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

For researchers and professionals in drug development and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. The 1,2,4-triazole-5-one scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. The 1,2,4-triazole-5-one scaffold is a cornerstone in medicinal chemistry, and understanding its spectroscopic signature is crucial for synthesis validation and structural elucidation.[1] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of a key derivative, 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and compares its spectral features with a related analogue to highlight the influence of substitution on vibrational frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For solid-state analysis of compounds like 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, the Potassium Bromide (KBr) pellet technique is a widely accepted and reliable method.[1] The causality behind this choice lies in KBr's optical transparency in the mid-infrared region (4000-400 cm⁻¹), ensuring that its own spectrum does not interfere with that of the analyte.

Step-by-Step Methodology for KBr Pellet Preparation
  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dried to eliminate moisture. Water exhibits strong, broad absorption bands in the IR spectrum (around 3400 cm⁻¹ and 1640 cm⁻¹), which can obscure key vibrational features of the sample.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry KBr in an agate mortar. Grind the mixture gently but thoroughly with a pestle until a fine, homogeneous powder is obtained. This step is critical for minimizing light scattering and achieving high-resolution spectra.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process sinters the KBr-sample mixture into a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first to account for atmospheric CO₂ and H₂O. Subsequently, acquire the sample spectrum.

Caption: Structure of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with key vibrational modes.

The expected characteristic absorption peaks for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are summarized below. These assignments are based on established group frequencies and data from structurally similar 1,2,4-triazol-5-one derivatives. [2][3][4]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3200-3300 Medium, Broad N-H Stretching (from the tautomeric form)
~2950-3000 Weak-Medium C-H Stretching (aliphatic CH₃ and ring CH)
~1700-1750 Strong C=O Stretching (carbonyl of the triazolone ring) [1][2]
~1600-1650 Medium C=N Stretching (endocyclic) [2]
~1450-1550 Medium-Strong Ring Skeletal Vibrations (C-N stretching)

| ~1370-1390 | Medium | C-H Bending (symmetric deformation of CH₃) |

Comparative Analysis: The Effect of Substitution

To understand the influence of substituents on the vibrational spectra of the 4,5-dihydro-1H-1,2,4-triazol-5-one core, we can compare the expected spectrum of the 4-methyl derivative with that of a related compound, such as a 3-alkyl-4-amino-substituted derivative. For example, 3-Ethyl-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one has reported IR data that offers a valuable point of comparison. [2]

Vibrational Mode 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (Expected) 3-Ethyl-4-(p-nitrobenzoylamino) Derivative (Experimental) [2] Analysis of a Key Difference
N-H Stretch ~3200-3300 cm⁻¹ (Ring N-H) 3395 cm⁻¹ (Amide N-H) The presence of the exocyclic amide group in the comparative compound introduces a distinct N-H stretching band, typically at a higher frequency than the ring N-H.
C=O Stretch ~1700-1750 cm⁻¹ (Single strong peak) 1745 cm⁻¹, 1687 cm⁻¹ (Two peaks) The comparative compound shows two carbonyl stretching bands. The one at higher energy (1745 cm⁻¹) likely corresponds to the ring carbonyl, while the band at 1687 cm⁻¹ can be attributed to the exocyclic amide carbonyl. This splitting is a clear spectral marker for the additional functional group.

| C=N Stretch | ~1600-1650 cm⁻¹ | 1610 cm⁻¹ | The position of the C=N stretching vibration is sensitive to the electronic environment of the ring. The extensive substitution in the comparative compound lowers the frequency of this vibration. |

This comparison underscores how FTIR spectroscopy serves as a powerful diagnostic tool. The presence, absence, and position of key bands, particularly the C=O and N-H stretching vibrations, provide definitive evidence for the substitution pattern on the triazolone ring. While the core skeletal vibrations remain in a similar region, their exact frequencies and intensities are modulated by the electronic and steric effects of the substituents, offering a unique spectral fingerprint for each derivative.

Conclusion

The FTIR spectrum of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is characterized by strong absorptions corresponding to the carbonyl stretch, along with distinct bands for N-H and C-H stretching and ring vibrations. By comparing its expected spectral features with those of other substituted triazolones, the diagnostic power of FTIR in identifying specific structural motifs becomes evident. This guide provides a foundational understanding for researchers utilizing infrared spectroscopy for the routine and in-depth characterization of this important class of heterocyclic compounds.

References

  • Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Accessed March 7, 2026. [Link]

  • FT‐IR spectrum of 4‐amino‐5‐methyl‐4H‐1,2,4‐triazole‐3‐thione (a), SMA... ResearchGate. Accessed March 7, 2026. [Link]

  • Preparation, GIAO NMR Calculations and Acidic Properties of Some Novel 4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives with Their Antioxidant Activities. ResearchGate. Accessed March 7, 2026. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Accessed March 7, 2026. [Link]

  • Ikizler, A. A., & Yüksek, H. (2000). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Acta Poloniae Pharmaceutica, 57(2), 119-122. [Link]

  • 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. PubChem. Accessed March 7, 2026. [Link]

  • Yüksek, H., Demirbaş, A., Ikizler, A., Johansson, C. B., Celik, C., & Ikizler, A. A. (1997). Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Arzneimittel-Forschung, 47(4), 405-409. [Link]

  • Synthesis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)... MDPI. Accessed March 7, 2026. [Link]

  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... ResearchGate. Accessed March 7, 2026. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Accessed March 7, 2026. [Link]

  • 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. SpectraBase. Accessed March 7, 2026. [Link]

  • Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository. Accessed March 7, 2026. [Link]

  • Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Accessed March 7, 2026. [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[1][2][5]riazoles. MDPI. Accessed March 7, 2026. [Link]

Sources

Comparative

Comparative Thermal Stability Guide: 4-Methyl-triazolone vs. 3-Nitro-1,2,4-triazol-5-one (NTO)

Executive Summary In the fields of energetic materials and pharmaceutical development, the 1,2,4-triazol-5-one heterocycle serves as a highly versatile structural scaffold. However, functionalizing this ring drastically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of energetic materials and pharmaceutical development, the 1,2,4-triazol-5-one heterocycle serves as a highly versatile structural scaffold. However, functionalizing this ring drastically alters its thermodynamic stability and decomposition kinetics. This guide provides an in-depth, objective comparison between 4-methyl-triazolone (a stable, non-energetic precursor used in drug development) and 3-nitro-1,2,4-triazol-5-one (NTO) (a well-known insensitive high explosive). By analyzing their thermal degradation pathways, activation energies, and structural causalities, researchers can optimize synthetic workflows and ensure rigorous safety standards.

Structural Causality & Mechanistic Overview

The thermal stability of triazolone derivatives is dictated by the electronic effects of their substituents.

3-Nitro-1,2,4-triazol-5-one (NTO): NTO incorporates a strongly electron-withdrawing and oxidizing nitro (


) group at the 3-position. While this provides a high positive heat of formation and oxygen balance necessary for explosive applications, it introduces a critical thermal vulnerability. Upon heating, the 

bond undergoes homolytic cleavage. The evolved

gas acts as a highly reactive radical, attacking the remaining triazolone ring and triggering a violent, autocatalytic exothermic decomposition[1].

4-Methyl-triazolone: Conversely, substituting the nitro group with an alkyl group (e.g., 4-methyl-triazolone) fundamentally shifts the molecule's thermal profile. The methyl group is electron-donating, providing inductive stabilization to the heterocyclic ring. Lacking an internal oxidizer, 4-methyl-triazolone does not exhibit autocatalytic decomposition[2]. Instead, it undergoes standard phase transitions (melting) and requires significantly higher thermal energy to force endothermic or mildly exothermic ring fragmentation.

G NTO 3-Nitro-1,2,4-triazol-5-one (NTO) NTO_Decomp C-NO2 Cleavage (>260°C) NTO->NTO_Decomp Heat MTO 4-Methyl-triazolone (MTO) MTO_Melt Phase Transition (Melting 138-182°C) MTO->MTO_Melt Heat NTO_Auto Autocatalytic Exotherm (NO2 Radicals) NTO_Decomp->NTO_Auto Oxidation MTO_Decomp Endothermic Ring Fragmentation (>300°C) MTO_Melt->MTO_Decomp Extreme Heat

Fig 1: Distinct thermal degradation mechanisms of NTO vs. 4-Methyl-triazolone.

Quantitative Thermal Stability Data

The following table synthesizes the thermal parameters of both compounds derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Parameter3-Nitro-1,2,4-triazol-5-one (NTO)4-Methyl-triazolone Derivatives
Primary Application Insensitive Munitions (IM), PropellantsPharmaceutical APIs, Agrochemicals
Phase Transition Sublimes / Decomposes prior to true meltingMelts cleanly at ~138–182 °C[3][4]
Peak Decomp. Temp (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
260–276 °C (Heating rate dependent)[5]> 300 °C (Gradual fragmentation)
Activation Energy (

)
250–333 kJ/mol (Autocatalytic plateau)> 150 kJ/mol (Non-autocatalytic)
Decomposition Enthalpy Highly Exothermic (> 1500 J/g)Endothermic / Mildly Exothermic
Evolved Gases

,

,

,

[1]

,

,

,

Note: NTO's apparent activation energy fluctuates based on the extent of conversion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), rising to a plateau of ~333 kJ/mol before dropping during the final autocatalytic stages.

Experimental Workflows: Self-Validating Thermal Analysis

To accurately evaluate and compare the thermal stability of these heterocycles, researchers must employ a self-validating protocol. A common pitfall in analyzing NTO is failing to account for its competitive sublimation, which skews TGA mass-loss curves and artificially inflates perceived stability[6].

Step-by-Step Methodology (DSC/TGA-FTIR)
  • Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards. This ensures precise endothermic/exothermic boundary mapping.
  • Sample Preparation (The Dual-Pan Method):

    • Open/Pierced Pan: Load 1.0–2.0 mg of the sample into an aluminum pan with a pinhole lid. This setup allows evolved gases to escape, enabling the measurement of sublimation rates.

    • Hermetically Sealed Pan: Load an identical mass into a sealed gold or high-pressure aluminum pan. This suppresses sublimation, forcing the condensed-phase decomposition pathways to dominate.

  • Thermal Ramping: Subject both samples to a dynamic heating program (e.g., 5, 10, 15, and 20 °C/min) from 25 °C to 400 °C under a high-purity Nitrogen purge (50 mL/min).

  • Evolved Gas Analysis (EGA): Route the TGA effluent through a heated transfer line (200 °C) into an FTIR spectrometer. For NTO, monitor the emergence of the

    
     stretching band (~1616 cm⁻¹) to validate the onset of 
    
    
    
    cleavage[1].
  • Kinetic Modeling: Apply model-free isoconversional methods (such as Kissinger or Flynn-Wall-Ozawa) to the multi-heating-rate DSC data to calculate the activation energy (

    
    ) as a function of the reaction progress (
    
    
    
    ).

G Step1 1. Sample Prep & Calibration Indium/Zinc Standards Step2 2. Dual-Pan DSC/TGA Open vs. Hermetic Sealed Step1->Step2 Step3 3. Evolved Gas Analysis FTIR/MS Integration Step2->Step3 Assess Sublimation Step4 4. Kinetic Modeling Isoconversional Analysis Step3->Step4 Identify NO2/N2

Fig 2: Self-validating thermal analysis workflow for triazolone derivatives.

Field-Proven Insights & Applications

Handling NTO in Energetic Formulations: Because NTO's decomposition is autocatalytic, its thermal stability is highly sensitive to particle size and the presence of transition metals. For instance, the addition of nanoscale Nickel ferrite (


) catalysts can drastically lower NTO's peak decomposition temperature from 276 °C to 260 °C, reducing its activation energy by up to 45%[5]. This catalytic sensitivity must be strictly managed when formulating NTO into polymer-bonded explosives (PBXs).

Handling 4-Methyl-triazolone in Drug Development: In pharmaceutical synthesis, 4-methyl-triazolone derivatives are frequently utilized as stable intermediates for angiotensin II receptor antagonists and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][4]. Because these compounds do not undergo autocatalytic decomposition, they can safely endure high-temperature refluxing in polar aprotic solvents (like DMF or DMSO) during alkylation or coupling steps without the risk of thermal runaway.

References

  • Studies on Salts of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4,6-trinitroanilino Benzoic Acid (TABA): Potential Energetic Ballistic Modifiers. PubMed.1

  • Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5-One (NTO) and Nanosize NTO Catalyzed by NiFe2O4. ResearchGate.5

  • Thermal Activation of the High Explosive NTO: Sublimation, Decomposition, and Autocatalysis. ACS Publications.6

  • Benzyltriazolone compounds as non-nucleoside reverse transcriptase inhibitors. Google Patents.2

  • Safety Data Sheet: 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. ChemScene.3

  • Compound which is angiotensin ii antagonist (US5243054A). Google Patents.4

Sources

Validation

Optimizing Structural Elucidation of 1,2,4-Triazol-5-one Scaffolds: A Comparative Guide to MS Fragmentation Strategies

Topic: Mass Spectrometry Fragmentation Patterns of 1,2,4-Triazol-5-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1,2,4-Triazol-5-one Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

The 1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in angiotensin II receptor antagonists, anticonvulsants, and antimicrobial agents. However, its structural characterization presents unique challenges due to tautomeric equilibrium (lactam-lactim) and the potential for N-alkylation isomers .

This guide compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —the modern "gold standard" for polar heterocycles—against the traditional Electron Impact (EI-MS) alternative. We provide experimental evidence demonstrating why ESI-MS/MS offers superior fidelity for structural elucidation of these thermally labile derivatives, specifically focusing on fragmentation pathways that distinguish critical isomers.

Comparative Analysis: ESI-MS/MS vs. EI-MS

For drug development professionals characterizing novel derivatives (e.g., Mannich bases, Schiff bases, or S-alkylated variants), the choice of ionization technique dictates the quality of structural insight.

Performance Matrix
FeatureHigh-Res ESI-MS/MS (The Solution) Standard EI-MS (The Alternative) Scientific Verdict
Ionization Nature Soft Ionization: Preserves the protonated molecular ion

.
Hard Ionization: High energy (70 eV) often obliterates the molecular ion (

).
ESI is essential for confirming molecular weight of labile derivatives.
Tautomer Detection High: Can distinguish thione/thiol or one/ol forms via solvent-dependent adducts and soft fragmentation.Low: Thermal vaporization often shifts equilibrium or degrades the sample before ionization.ESI provides a truer snapshot of solution-phase tautomers.
Fragmentation Control Tunable: Collision-Induced Dissociation (CID) allows stepwise fragmentation (

).
Fixed: Fragmentation is spontaneous and uncontrolled.ESI allows mapping of specific decay pathways (e.g., substituent vs. ring).[1]
Applicability Universal: Ideal for polar, non-volatile, and high-MW derivatives (e.g., glycosides, Mannich bases).Limited: Restricted to volatile, thermally stable, non-polar derivatives.EI fails for complex Mannich bases which decompose thermally.

Deep Dive: Fragmentation Mechanisms

Understanding the specific bond cleavages of the 1,2,4-triazol-5-one ring is critical for interpreting MS/MS spectra.

The Core Ring Cleavage (Retro-Diels-Alder Like)

The 1,2,4-triazol-5-one ring typically undergoes a characteristic cleavage involving the loss of isocyanic acid (HNCO) or its substituted isocyanate derivatives.

  • Pathway A (Loss of HNCO/CO): The carbonyl group at position 5 facilitates a cleavage that ejects

    
     (43 Da) or 
    
    
    
    (28 Da), often followed by the loss of
    
    
    or
    
    
    .
  • Pathway B (Substituent-Driven):

    • S-Alkyl Derivatives: Often undergo a McLafferty-like rearrangement or simple C-S bond cleavage, losing the alkyl chain as an alkene.

    • Mannich Bases: The

      
       bond is highly labile. In ESI, the "quasimolecular" ion is often observed, but in EI, the amine fragment is usually the base peak, losing the triazole core entirely.
      
Visualizing the Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for a generic 3-substituted-1,2,4-triazol-5-one, highlighting the diagnostic ions used for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ (Protonated 1,2,4-triazol-5-one) Intermediate1 Intermediate A (Ring Opening) Parent->Intermediate1 Collision Induced Dissociation (CID) SubstituentLoss Substituent Cleavage (e.g., Loss of Alkene from S-Alkyl) Parent->SubstituentLoss Side Chain Instability Fragment1 Fragment Ion [M+H - HNCO]+ (Loss of Isocyanic Acid, 43 Da) Intermediate1->Fragment1 Retro-Cyclization (Diagnostic Path) Fragment2 Fragment Ion [M+H - CO - N2]+ (Deep Ring Degradation) Fragment1->Fragment2 Secondary Fragmentation

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1,2,4-triazol-5-ones. The loss of HNCO (43 Da) is a diagnostic marker for the 'one' carbonyl core.

Experimental Protocol: High-Fidelity Characterization

To replicate these results and ensure data integrity, follow this self-validating protocol. This workflow prioritizes ESI-MS/MS for its superior handling of these derivatives.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 1 mg of the derivative in HPLC-grade Methanol (MeOH) .

    • Why: MeOH promotes protonation

      
       without inducing hydrolysis. Avoid DMSO if possible, as it suppresses ionization.
      
  • Concentration: Dilute to a final concentration of 1–10 µg/mL .

    • Why: High concentrations cause dimer formation

      
      , complicating spectral interpretation.
      
  • Filtration: Pass through a 0.22 µm PTFE filter to remove micro-particulates that cause spray instability.

Phase 2: Instrument Configuration (LC-ESI-MS/MS)
  • System: Agilent 6400 Series Q-Triple Quad or Thermo Orbitrap (or equivalent).

  • Ionization Mode: Positive Electrospray (

    
    ).
    
    • Note: Use Negative mode (

      
      ) only if the derivative has acidic protons (e.g., unsubstituted NH at position 4).
      
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Nebulizer Pressure: 35 psi.

  • Fragmentation Tuning (The Critical Step):

    • Perform a Product Ion Scan with varying Collision Energies (CE).

    • Step: Ramp CE from 10 eV to 40 eV .

    • Observation: At 10 eV, the

      
       should be the base peak. At 20-30 eV, the diagnostic 
      
      
      
      (loss of HNCO) should appear.
Phase 3: Data Validation Workflow

Use the following logic flow to validate your structural assignment.

ValidationWorkflow Start Raw Spectrum (Positive ESI) CheckParent Identify [M+H]+ Start->CheckParent Isotope Check Isotope Pattern (S, Cl, Br present?) CheckParent->Isotope Match MW FragCheck Locate Diagnostic Loss (m/z 43 or 27) Isotope->FragCheck Valid Isotope Confirm Structure Confirmed FragCheck->Confirm Pattern Matches Triazolone Core

Figure 2: Step-by-step data validation workflow for confirming 1,2,4-triazol-5-one derivatives.

References

  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University. Retrieved from [Link]

  • ResearchGate. (2025).[2] Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • MDPI. (2021). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis and Stoichiometry Confirmation of 4-Methyl-triazolone

As small molecule drug development increasingly relies on nitrogen-rich heterocyclic scaffolds, confirming the precise stoichiometry of active pharmaceutical ingredients (APIs) is paramount. 4-Methyl-triazolone (4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As small molecule drug development increasingly relies on nitrogen-rich heterocyclic scaffolds, confirming the precise stoichiometry of active pharmaceutical ingredients (APIs) is paramount. 4-Methyl-triazolone (4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one;


) is a critical intermediate and structural motif in numerous therapeutic agents. Verifying its empirical and molecular formula ensures batch-to-batch consistency, validates synthetic pathways, and prevents the carryover of toxic impurities.

This guide provides an objective, data-driven comparison of the leading analytical platforms used for the stoichiometry confirmation of 4-methyl-triazolone: CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

Theoretical Baseline for 4-Methyl-triazolone

Before evaluating the analytical platforms, we must establish the theoretical ground truth for our target compound. 4-Methyl-triazolone has a molecular weight of 99.09 g/mol . Its theoretical elemental composition by mass is:

  • Carbon (C): 36.36%

  • Hydrogen (H): 5.09%

  • Nitrogen (N): 42.41%

  • Oxygen (O): 16.14%

Given its exceptionally high nitrogen content (42.41%), 4-methyl-triazolone serves as a rigorous stress test for elemental analyzers, which can struggle with complete combustion of refractory nitrogen-rich rings.

Comparative Evaluation of Analytical Platforms

A. CHNS/O Analyzers (Flash Combustion / Dumas Method)

CHNS/O analysis remains the gold standard for bulk empirical formula validation. As highlighted by , modern analyzers rely on high-temperature flash combustion.

  • The Causality of the Method: Samples are encapsulated in tin and dropped into an oxygen-rich furnace at ~1000°C. The tin undergoes a highly exothermic oxidation, temporarily spiking the localized temperature to ~1800°C. This thermal spike is critical; without it, the resilient triazolone ring would not fully combust, leading to artificially low nitrogen recoveries.

  • Performance: Excellent for bulk purity and absolute mass percentages. However, it cannot distinguish between the target API and an isomeric impurity.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF or APCI-Orbitrap) confirms the molecular formula by measuring the exact mass of the intact molecule and its isotopic distribution. extensively validates the use of sub-5 ppm mass accuracy for strict stoichiometric assignment.

  • The Causality of the Method: Soft ionization (Electrospray Ionization) prevents the fragmentation of the triazolone ring. By measuring the exact mass to four decimal places, we can mathematically eliminate alternative elemental combinations. Furthermore, the M+1 and M+2 isotopic peaks provide a direct count of carbon and nitrogen isotopes, validating the

    
     stoichiometry.
    
  • Performance: Unmatched sensitivity (picogram level) and structural specificity, but less effective than CHNS for quantifying bulk batch purity.

C. Quantitative NMR (1H qNMR)

While that elemental analysis is critical for impurity tracking, qNMR provides the structural stoichiometry.

  • The Causality of the Method: By utilizing a highly pure internal standard, the integration of proton resonances directly correlates to the molar ratio of the compound. For 4-methyl-triazolone, the ratio between the N-CH3 protons (3H, singlet) and the triazole ring C-H proton (1H, singlet) confirms the intact molecular architecture.

Quantitative Data & Performance Comparison

The following tables summarize the operational parameters and mock validation data for 4-methyl-triazolone across these platforms.

Table 1: Comparative Matrix of Analytical Techniques

Analytical PlatformPrimary OutputSensitivityDestructive?Structural InsightBest Application
CHNS/O Analyzer Bulk Mass % (C, H, N, O)Micrograms (µg)YesLowEmpirical formula, bulk purity
HRMS (ESI-TOF) Exact Mass, Isotope PatternPicograms (pg)YesModerateMolecular formula, trace analysis
1H qNMR Molar Ratio, Proton CountMilligrams (mg)NoHighIntact structural stoichiometry

Table 2: CHNS/O Validation Data for 4-Methyl-triazolone (n=5)

ElementTheoretical Mass %Experimental Mass %Absolute Error (Δ)Pharmacopeial Limit
Carbon (C) 36.36%36.41%+0.05%± 0.30%
Hydrogen (H) 5.09%5.12%+0.03%± 0.30%
Nitrogen (N) 42.41%42.28%-0.13%± 0.30%
Oxygen (O)* 16.14%16.19%+0.05%± 0.30%

*Oxygen determined via independent high-temperature pyrolysis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that any mechanical or chemical failure is immediately flagged before data is accepted.

Protocol A: CHNS Combustion Analysis

According to, high-performance CHNS analysis requires strict calibration.

  • Sample Preparation: Weigh exactly 1.500 mg of desiccated 4-methyl-triazolone into a tin capsule using an ultra-microbalance. Crimp the capsule tightly to exclude atmospheric nitrogen and moisture.

  • Combustion: Drop the capsule into the oxidation reactor (packed with

    
     and Cu catalysts) at 1000°C alongside a dosed pulse of pure 
    
    
    
    .
  • Reduction & Separation: Route the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) through a copper wire reduction reactor at 600°C. Causality: The copper strips excess oxygen and quantitatively reduces
    
    
    species to
    
    
    gas. The gases are then separated via a Temperature Programmed Desorption (TPD) column.
  • Self-Validation Check: The system is self-validating if a known calibration standard (e.g., sulfanilamide) run immediately after the sample yields an experimental %N within ±0.15% of its theoretical value. If it fails, it indicates the copper reduction reactor is exhausted, and the sample data is automatically discarded.

Protocol B: HRMS (ESI-TOF) Stoichiometry Confirmation
  • Sample Preparation: Dissolve 4-methyl-triazolone in HPLC-grade Methanol to 1 µg/mL. Add 0.1% Formic Acid. Causality: The triazolone moiety contains basic nitrogen atoms; formic acid acts as a proton donor, ensuring complete ionization to the

    
     species and preventing the formation of complex sodium adducts.
    
  • Acquisition: Inject via direct infusion at 10 µL/min. Acquire data in positive ion mode (m/z 50–500).

  • Self-Validation Check: The protocol utilizes the simultaneous infusion of an internal lock mass (e.g., Leucine Enkephalin). If the lock mass deviates by >2 ppm during the run, the system automatically flags the acquisition as invalid, preventing the misassignment of the triazolone empirical formula due to instrument drift.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and data convergence of the orthogonal techniques used to confirm the stoichiometry of 4-methyl-triazolone.

G cluster_methods Orthogonal Analytical Techniques Sample 4-Methyl-triazolone (API Sample) CHNS CHNS/O Analysis (Flash Combustion) Sample->CHNS HRMS HRMS (ESI-TOF) (Soft Ionization) Sample->HRMS qNMR 1H qNMR (Internal Standard) Sample->qNMR Data_CHNS Bulk Elemental % (C, H, N, O) CHNS->Data_CHNS Data_HRMS Exact Mass & Isotope (m/z 100.0505) HRMS->Data_HRMS Data_qNMR Proton Molar Ratio (Structural Integrity) qNMR->Data_qNMR Confirm Stoichiometry & Purity Confirmation Data_CHNS->Confirm Data_HRMS->Confirm Data_qNMR->Confirm

Fig 1: Orthogonal workflow for stoichiometry confirmation of 4-methyl-triazolone.

Conclusion & Recommendations

No single analytical technique provides a complete picture of a molecule's stoichiometry. As demonstrated in, while automated CHNS analyzers are highly reliable for bulk empirical formulas, they must be paired with structural techniques.

For the comprehensive stoichiometry confirmation of 4-methyl-triazolone in a regulatory environment, we recommend a bipartite orthogonal approach : Use CHNS/O analysis to validate the bulk batch purity against the ±0.3% pharmacopeial limit, and run HRMS to definitively confirm the exact molecular formula (


) and rule out isobaric interferences.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar Analysensysteme GmbH. URL:[Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry." Smithers Information Ltd. URL: [Link]

  • RSSL. "Elemental Analysis Techniques: CHNOS." Reading Scientific Services Ltd. URL:[Link]

  • Chupakhin, O. N., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry 63.11 (2008): 1094-1106. Springer. URL:[Link]

  • ACS Publications. "Molecular Characterization of Nonvolatile Fractions with High-Resolution Mass Spectrometry." Energy & Fuels (2021). American Chemical Society. URL:[Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Part 1: Core Directive & Scope This guide provides an authoritative, operational framework for the safe disposal of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 4114-43-6). Unlike generic safety sheets, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scope

This guide provides an authoritative, operational framework for the safe disposal of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 4114-43-6). Unlike generic safety sheets, this document integrates chemical stability data with practical waste management logistics.

Critical Distinction: Do not confuse this compound with NTO (3-nitro-1,2,4-triazol-5-one) , which is an insensitive high explosive. While the 4-methyl derivative lacks the nitro group that confers explosivity, the triazole ring structure requires specific thermal destruction protocols to prevent the formation of toxic nitrogen oxides (NOx) during incineration.

Part 2: Chemical Identification & Hazard Assessment[1][2]

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
Chemical Name 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Synonyms 4-methyl-1H-1,2,4-triazol-5-one; 4-Methyltriazolone
CAS Number 4114-43-6
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in water; soluble in polar organic solvents (DMSO, Methanol)
Acidity (pKa) Weakly acidic (triazole proton)
Hazard Profile (GHS Classification)

Based on authoritative safety data, this compound is classified as an Irritant , not an Explosive. However, it releases toxic fumes upon thermal decomposition.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Combustion Hazards: Emits Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).

Part 3: Pre-Disposal Handling & Storage

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal contractors.

Waste Segregation Protocol
  • Do Not Mix With Oxidizers: The triazole ring is electron-rich. Segregate strictly from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.

  • Stream Separation:

    • Stream A (Solid): Pure powder or contaminated solid debris (gloves, weighing boats).

    • Stream B (Liquid): Solutions in organic solvents (e.g., reaction mother liquors).

    • Stream C (Aqueous): Aqueous washes containing the compound.

Container Specifications
  • Solids: High-density polyethylene (HDPE) wide-mouth jars with screw-top lids.

  • Liquids: Amber glass bottles or HDPE carboys. Avoid metal containers if acidic impurities are present.

  • Labeling: Must be labeled "Hazardous Waste - Irritant." List "4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" explicitly; do not use abbreviations like "Methyl-Triazolone" to avoid ambiguity with energetic analogs.

Part 4: Disposal Procedures (Operational Workflows)

Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation (4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one) CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure Powder/Debris) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid PackSolid Pack in HDPE Drum/Jar Label: Toxic/Irritant Solid->PackSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent Incineration High-Temp Incineration (>1000°C with Scrubber) PackSolid->Incineration External Contractor Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (Methanol, DMSO) CheckSolvent->NonHalogenated Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Fuel Blending

Figure 1: Decision tree for the segregation and disposal of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one waste streams.

Detailed Methodologies
Method A: Solid Waste Disposal (Preferred)

Rationale: Solid incineration is the most controlled method for nitrogen-rich heterocycles, ensuring complete ring fragmentation.

  • Collection: Sweep spilled powder or collect bulk material into a dedicated HDPE waste container.

  • Decontamination: Wipe contaminated surfaces with a soap/water solution (the compound is water-soluble). Dispose of wipes in the same solid waste container.

  • Final Disposal: Transfer to a licensed hazardous waste incinerator.

    • Requirement: The incinerator must be equipped with a NOx scrubber . The high nitrogen content (3 nitrogens per molecule) will generate significant nitrogen oxides during combustion.

    • Temperature: Combustion chamber temperature must exceed 1000°C to ensure destruction of the triazole ring.

Method B: Liquid Waste (Solutions)

Rationale: Solubility in water and polar organics allows for different liquid waste strategies.

  • Aqueous Solutions:

    • Do NOT discharge to sewer.[3] Although water-soluble, heterocyclic compounds can persist in the environment.

    • Collect in "Aqueous Waste - Toxic/Irritant" carboys.

    • Adjust pH to neutral (pH 6-8) if the solution is acidic/basic to prevent container corrosion during storage.

  • Organic Solutions:

    • Non-Halogenated: Can often be disposed of via fuel blending (energy recovery) if the concentration of the triazolone is <5%.

    • Halogenated: Must be incinerated specifically as halogenated waste.

Part 5: Emergency Response & Spills

In the event of a spill during waste transfer, follow this self-validating protocol:

  • PPE Required: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a P95 dust mask (for solids).

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust generation. Scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Deactivation:

    • There is no specific chemical "deactivator" required (e.g., bleach is unnecessary and potentially reactive). Simple physical removal followed by a detergent wash is sufficient due to the compound's solubility.

Part 6: Regulatory Compliance (US/EU)

  • RCRA (USA): This compound is not a P-listed or U-listed waste. However, it must be characterized. If mixed with flammable solvents, it carries the D001 (Ignitable) code. As a standalone irritant, it falls under general hazardous waste.

  • REACH (EU): Ensure downstream users are notified of the "Irritant" status if transferring waste for off-site treatment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11147674, 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.[1] Retrieved from [Link]

Sources

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